Product packaging for Bismuth(3+)gallate(Cat. No.:CAS No. 57206-57-2)

Bismuth(3+)gallate

Cat. No.: B1505717
CAS No.: 57206-57-2
M. Wt: 716.3 g/mol
InChI Key: SZDBTTDDEMLCSP-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Research Trajectories in Bismuth(III) Coordination Chemistry

The coordination chemistry of Bismuth(III) has evolved significantly from the study of simple salts to the intricate design of multidimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.netnumberanalytics.com Historically, the medicinal use of bismuth compounds, such as bismuth subgallate, spurred initial interest, though their exact structures remained elusive for a long time. iucr.org The characteristically high coordination numbers of Bi³⁺, coupled with the stereochemically active 6s² lone pair of electrons, imparts a high degree of flexibility to its coordination environment, often resulting in distorted geometries. rsc.orgrsc.org This has led to the formation of a diverse array of structures, from discrete clusters to one-, two-, and three-dimensional polymers. iucr.orgrsc.org The progression in this field has been propelled by advanced characterization techniques, such as single-crystal X-ray diffraction and, more recently, three-dimensional electron diffraction (3DED), which have been instrumental in elucidating the complex structures of microcrystalline bismuth compounds. rsc.orgnih.gov

Significance of Gallate Ligands in Metal-Organic Framework Design

Gallic acid (3,4,5-trihydroxybenzoic acid) and its corresponding gallate anion are highly valuable ligands in the design of metal-organic frameworks. mdpi.com Their significance stems from several key attributes. Firstly, gallic acid is a naturally occurring, biocompatible, and cost-effective building block, aligning with the principles of green chemistry. rsc.orgmdpi.com Secondly, the gallate ligand possesses multiple coordination sites—the carboxylate group and the three phenolate (B1203915) oxygen atoms—which allows for versatile binding modes and the formation of robust and intricate framework structures. mdpi.comrsc.org The ability of the phenolate groups to chelate to metal ions, sometimes in conjunction with the carboxylate group, enables the construction of coordination polymers with varying dimensionalities. rsc.orgnih.gov In the context of Bismuth(III) gallate, the specific coordination of the gallate ligand dictates the final architecture, be it a one-dimensional chain in bismuth subgallate or more complex 2D and 3D frameworks in recently synthesized solvothermal phases. rsc.orgwikipedia.org

Contemporary Challenges and Emerging Opportunities in Bismuth(III) Gallate Science

Despite recent progress, challenges in Bismuth(III) gallate research persist. A primary hurdle is the tendency of these compounds to form as poorly crystalline powders, which complicates structural determination by conventional single-crystal X-ray diffraction. iucr.org Overcoming this has been a significant focus, with techniques like 3DED proving to be transformative. rsc.org

Emerging opportunities in this field are vast and exciting. The elucidation of the crystal structure of bismuth subgallate as a microporous coordination polymer has opened avenues for exploring its gas sorption properties. iucr.org Furthermore, the synthesis of novel Bismuth(III) gallate MOFs with flexible and layered structures presents new possibilities in catalysis and materials science. rsc.orgnih.gov The inherent low toxicity of bismuth and the biocompatibility of gallic acid also position Bismuth(III) gallate compounds as promising candidates for biomedical applications, building upon their historical use. nih.govacs.org The exploration of their potential in areas such as catalysis, photocatalysis, and advanced electronic materials is an active and rapidly developing frontier. rsc.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15BiO15 B1505717 Bismuth(3+)gallate CAS No. 57206-57-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57206-57-2

Molecular Formula

C21H15BiO15

Molecular Weight

716.3 g/mol

IUPAC Name

bismuth;4-carboxy-2,6-dihydroxyphenolate

InChI

InChI=1S/3C7H6O5.Bi/c3*8-4-1-3(7(11)12)2-5(9)6(4)10;/h3*1-2,8-10H,(H,11,12);/q;;;+3/p-3

InChI Key

SZDBTTDDEMLCSP-UHFFFAOYSA-K

SMILES

C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[Bi+3]

Canonical SMILES

C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[Bi+3]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Bismuth Iii Gallate Architectures

Solution-Phase Synthesis Techniques

Solution-phase synthesis represents the most traditional and widely explored avenue for producing Bismuth(III) gallate. These methods involve the reaction of bismuth precursors and gallic acid in a liquid medium, allowing for controlled nucleation and growth of the final product.

Precipitation Methods and Process Parameter Optimization

Precipitation is a foundational technique for synthesizing Bismuth(III) gallate, typically involving the reaction of a soluble bismuth salt with gallic acid in an aqueous solution to yield an insoluble product. The foundational approach involves reacting bismuth nitrate (B79036) pentahydrate with gallic acid.

A common procedure begins with the dissolution of a bismuth precursor, such as bismuth trioxide (Bi₂O₃), in concentrated nitric acid to form an aqueous bismuth nitrate solution. google.com A separately prepared aqueous solution of gallic acid is then added, often dropwise, to the bismuth nitrate solution, leading to the formation of a characteristic yellow precipitate of Bismuth(III) gallate. google.com

Optimization of process parameters is crucial for controlling the purity, yield, and physical properties of the final product. Key parameters include:

Molar Ratio: An excess of gallic acid, typically in a molar ratio of 1.1:1 to 1.2:1 (gallic acid to bismuth nitrate), is often used. google.com This surplus helps to suppress the hydrolysis of bismuth ions, which can otherwise lead to the formation of unwanted basic bismuth salts.

Temperature: The reaction temperature is a critical variable. While some protocols operate at ambient temperature, others employ heating to accelerate the dissolution of reactants and influence the reaction kinetics. For instance, heating the gallic acid solution to 75-80°C before addition and maintaining the reaction mixture at 50-60°C has been shown to shorten reaction times. google.com In other variations, the reaction is maintained at 90°C for 3 to 4 hours. google.com Another approach for preparing high-purity product involves temperatures between 20–70 °С. sibran.ru

Reaction Time: The duration of the reaction typically ranges from 1 to 2 hours to ensure complete precipitation. Some methods specify a holding time of 10 to 20 minutes after mixing the reactants to allow for the precipitation to fully complete. google.com

Precursor Purity: For the synthesis of high-purity Bismuth(III) gallate trihydrate, it has been shown that a preliminary purification of the bismuth source by precipitating it from nitrate solutions as oxohydroxonitrate is beneficial. researchgate.net The reaction can also be carried out directly using oxohydroxobismuth (III) nitrate trihydrate as the bismuth precursor. sibran.ru

Post-synthesis, the yellow precipitate is collected by filtration, washed with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts, and subsequently dried. google.com Yields are reported to be in the range of 75-85%, dependent on filtration efficiency.

ParameterValue/RangePurpose/EffectSource
Molar Ratio (Gallic Acid:Bi)1.1:1 to 1.2:1Suppresses hydrolysis of Bi³⁺ ions google.com
Reaction TemperatureAmbient to 100°CAffects reaction rate and product characteristics
Optimized Temperature50°C - 80°CAccelerates dissolution and shortens reaction time google.com
Reaction Time1 - 4 hoursEnsures completion of precipitation google.com
Yield75% - 85%Dependent on filtration efficiency

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are powerful techniques that utilize elevated temperatures and pressures in closed systems to synthesize crystalline materials. These approaches offer excellent control over the product's structure, crystallinity, and morphology. For Bismuth(III) gallate, these methods have been employed to produce novel coordination polymers and polymorphs with distinct properties. rsc.orgrsc.org Solvothermal synthesis is a common approach for creating coordination polymers (CPs) and metal-organic frameworks (MOFs), as it allows for manipulation of polarity, acid-base properties, and reagent solubility. rsc.org

A high-temperature, water-based (hydrothermal) synthesis conducted at 180°C for 60 minutes yields a stable polymorph of Bismuth(III) gallate. In solvothermal variations, organic solvents like methanol (B129727) or ethanol are used. A representative protocol involves combining bismuth nitrate pentahydrate and gallic acid monohydrate in methanol, sealing the mixture in a borosilicate tube, and heating it to 120°C for 2 hours, resulting in a microcrystalline product with 66% yield.

The choice of solvent in solvothermal synthesis is a critical parameter that can act as the reaction medium, a structure-directing agent, or even a coordinating ligand, profoundly influencing the final product's structure and periodicity. rsc.orgrsc.org The investigation into different solvent systems for Bismuth(III) gallate synthesis has revealed a strong solvent-dependent formation of distinct structural architectures. rsc.orgrsc.org

Methanol: When methanol is used as the solvent at 120°C, a 3-periodic metal-organic framework (MOF) with the formula Bi(C₇H₃O₅)(MeOH) is initially formed. rsc.orgresearchgate.net This structure features methanol as a coordinating ligand. researchgate.net Upon extended heating, this MOF transforms into a more stable, layered 2-periodic coordination polymer, Bi(C₇H₃O₅). rsc.org

Ethanol: Synthesis in ethanol under identical conditions also yields the 3-periodic MOF phase. rsc.orgnih.gov However, unlike in methanol, this phase does not transform into the layered 2-periodic structure, highlighting the specific role of the solvent in dictating the final product. rsc.orgnih.gov

Water: The traditional synthesis in water results in bismuth subgallate, which has a 1-dimensional structure where coordination occurs only through the phenolate (B1203915) groups of the gallate ligand. rsc.orgresearchgate.net This contrasts sharply with the 2- and 3-periodic frameworks achieved in alcoholic solvents, where the gallate linker coordinates through both its phenolate and carboxylate groups. rsc.orgresearchgate.net

This solvent-dependent periodicity underscores the potential to discover novel MOFs and coordination polymers by systematically varying the solvent system. rsc.orgrsc.org

Temperature and reaction time are interdependent parameters that govern the kinetics of crystal formation, phase transformation, and growth.

In the solvothermal synthesis of Bismuth(III) gallate in methanol at a constant temperature of 120°C, the reaction time is the determining factor for the final product phase. rsc.org

Short Reaction Time (2 hours): A shorter heating period of 2 hours leads to the formation of a plank-shaped, crystalline 3-periodic MOF, denoted as 1MeOH. rsc.org

Extended Reaction Time (5 hours): Extending the synthesis time to 5 hours allows the initially formed MOF to transform into a thermodynamically more stable, layered 2-periodic coordination polymer, denoted as 2. rsc.org Powder X-ray diffraction patterns show that this conversion begins to occur after 4 hours of synthesis time. rsc.org

Hydrothermal synthesis in water at 180°C for 60 minutes produces a stable polymorph, indicating that high temperatures can be used to access different stable phases. In general, longer hydrothermal reaction times can lead to increased crystallinity and the formation of larger nanoparticles. researchgate.net

SolventTemperatureTimeProduct PhasePeriodicitySource
Methanol120°C2 hoursBi(C₇H₃O₅)(MeOH) (MOF)3-Periodic rsc.org
Methanol120°C5 hoursBi(C₇H₃O₅) (Layered CP)2-Periodic rsc.org
Ethanol120°CN/AMOF Phase3-Periodic rsc.orgnih.gov
Water180°C1 hourStable PolymorphN/A
Influence of Solvent Systems on Product Periodicity

Solid-State and Mechanochemical Synthesis Protocols

In contrast to solution-based methods, solid-state and mechanochemical syntheses offer environmentally friendlier alternatives by minimizing or eliminating the use of bulk solvents. rsc.orgresearchgate.net These techniques, which are being increasingly developed for the synthesis of active pharmaceutical ingredients (APIs), rely on mechanical energy, such as grinding or milling, to induce chemical reactions between solid reactants. researchgate.netrsc.org

The mechanochemical synthesis of Bismuth(III) gallate is typically performed by milling solid bismuth(III) oxide (Bi₂O₃) with solid gallic acid. rsc.orgresearchgate.net The process can be conducted via neat grinding (without any added liquid) or, more effectively, through liquid-assisted grinding (LAG), where a small, catalytic amount of liquid is added to facilitate the reaction. rsc.org

Key findings from mechanochemical synthesis studies include:

Reactants: Bismuth(III) oxide and gallic acid are the common precursors. rsc.orgresearchgate.net

Grinding Method: A vibration-type mill with stainless steel jars and balls is effective. rsc.org

Neat vs. Liquid-Assisted Grinding (LAG): Neat grinding results in a largely unreacted mixture. The addition of a small amount of liquid in LAG significantly improves the reaction outcome. rsc.org

LAG Solvents: Water and propanol (B110389) have been identified as effective liquids for the LAG synthesis of Bismuth(III) gallate. rsc.org In contrast, using ethanol or DMF can produce mixtures containing unknown phases. rsc.org

Ionic Liquid-Assisted Grinding (ILAG): The addition of 1-2 weight % of ammonium (B1175870) nitrate (NH₄NO₃) has also been explored as a method to enhance the synthesis. rsc.org

Mechanochemical routes are advantageous as they can often be performed at room temperature, shorten reaction times, and result in high, often quantitative, yields, thereby reducing both the carbon footprint and waste associated with conventional syntheses. rsc.orgresearchgate.net

Mechanistic Insights into Solid-State Transformations

The mechanism of mechanochemical reactions involves bringing reactants into intimate contact through intense grinding, which creates fresh surfaces, defects, and localized heating, thereby lowering the activation energy for the chemical transformation. The progress of the reaction and the purity of the product are typically monitored using techniques like powder X-ray diffraction (PXRD), which can distinguish between the reactant and product phases. researchgate.netrsc.org

In the mechanochemical synthesis of Bismuth(III) gallate from Bi₂O₃ and gallic acid, PXRD analysis is used to visually assess product purity by comparing the intensity of the main diffraction peak of the product with that of any remaining Bi₂O₃ reactant. rsc.org The significant improvement observed when using LAG compared to neat grinding suggests that the liquid phase plays a crucial role. rsc.org It may act as a transport medium, increasing the mobility of reactive species and facilitating the removal of product layers from reactant surfaces, thus allowing the reaction to proceed to completion.

While the specific step-by-step transformation for Bismuth(III) gallate is not fully detailed, research into related bismuth-organic compounds synthesized mechanochemically reveals that structural transformations can be dependent on trace amounts of substances like water. researchgate.net This indicates that the solid-state environment is dynamic, and subtle changes in the reaction conditions can lead to different structural outcomes. The primary driving forces for these solvent-free transformations are the reduction of energy usage, minimization of waste, and potential for improved yields in a shorter timeframe compared to traditional solution-based methods. rsc.orgresearchgate.net

Precursor Design and Reactant Stoichiometry

The synthesis of Bismuth(III) gallate relies on the careful selection of precursors and precise control over their molar ratios. The foundational approach involves the reaction between a bismuth salt and gallic acid (3,4,5-trihydroxybenzoic acid). The most common precursors for the bismuth component are bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and bismuth trioxide (Bi₂O₃). rsc.org In some protocols, bismuth trioxide is first dissolved in nitric acid to form a bismuth nitrate solution in situ before its reaction with gallic acid. Another precursor mentioned in the synthesis of high-purity basic bismuth gallate is oxohydroxobismuth(III) nitrate trihydrate. sibran.ru

The stoichiometry of the reactants is a critical parameter influencing the purity and composition of the final product. A general stoichiometry follows a 1:1 molar ratio of bismuth to gallate ligands. sibran.ru However, to prevent the hydrolysis of bismuth ions, which can lead to the formation of unwanted byproducts, an excess of gallic acid is often employed. Molar ratios of gallic acid to bismuth are frequently adjusted to the range of 1.0-1.2, with specific examples using ratios of 1.1–1.2:1. sibran.ru One patented method for preparing basic bismuth gallate specifies a gallic acid to bismuth molar ratio in the range of 0.85-0.99 to achieve a high degree of acid utilization. google.com

In mechanochemical synthesis routes, various stoichiometric ratios have been explored to optimize the reaction. For the reaction between Bi₂O₃ and gallic acid, ratios such as 2:1, 1:1, 3:4, 1:2, 1:3, and 1:4 were tested. rsc.orgresearchgate.net This exploration revealed that a 1:2 ratio of Bi₂O₃ to gallic acid was stoichiometric for the formation of Bismuth(III) gallate (Bi(C₇H₅O₆)) and resulted in less unreacted precursor material. rsc.org

Table 1: Precursors and Stoichiometry in Bismuth(III) Gallate Synthesis

Bismuth Precursor Gallate Precursor Bi:Gallate Molar Ratio Synthetic Method Reference
Bismuth nitrate pentahydrate Gallic acid 1:1 (general) Aqueous Precipitation
Bismuth nitrate pentahydrate Gallic acid 1:1.1 to 1:1.2 Aqueous Precipitation
Oxohydroxobismuth(III) nitrate trihydrate Gallic acid 1:1.0 to 1:1.1 Aqueous Precipitation sibran.ru
Bismuth nitrate Gallic acid 1:0.85 to 1:0.99 Aqueous Precipitation google.com
Bismuth(III) oxide (Bi₂O₃) Gallic acid 1:2 Mechanochemistry (LAG) rsc.org

Targeted Synthesis of Specific Bismuth(III) Gallate Polymorphs and Coordination Networks

The structural architecture of Bismuth(III) gallate can be directed towards specific polymorphs and coordination networks by carefully controlling the synthetic conditions, such as solvent, temperature, and reaction time. rsc.org These methods have led to the creation of structures ranging from traditional precipitates to novel metal-organic frameworks (MOFs) and layered coordination polymers. rsc.orgdiva-portal.org

Aqueous Precipitation The traditional synthesis of what is often termed basic bismuth gallate occurs in an aqueous medium. In a typical procedure, an aqueous solution of gallic acid is added to a bismuth nitrate solution, resulting in the precipitation of a yellow solid. google.com The process temperature can range from ambient conditions up to 100°C, with specific protocols carried out at 20–70 °С or 55-60°C. sibran.rugoogle.com The concentration of free nitric acid in the solution is another parameter that can influence the product's specific surface area. sibran.ru

Solvothermal Synthesis The use of non-aqueous solvents under solvothermal conditions has enabled the synthesis of novel, crystalline Bismuth(III) gallate coordination networks. rsc.orgdiva-portal.org Research has shown that the choice of solvent is crucial in determining the final structure. rsc.org

Methanol-based Synthesis : When bismuth nitrate and gallic acid are heated in methanol, a flexible 3-periodic metal-organic framework (MOF) with the formula Bi(C₇H₃O₅)(MeOH) is formed after approximately 2 hours. rsc.org This MOF crystallizes in the polar orthorhombic space group P2₁2₁2₁. rsc.org Extending the heating time to 5 hours under the same conditions causes a transformation from the MOF to a layered 2-periodic coordination polymer with the composition Bi(C₇H₃O₅). rsc.org

Ethanol-based Synthesis : Using ethanol as the solvent under similar conditions also yields the MOF phase, but the transformation to the layered phase is not observed, highlighting the directive role of the solvent in forming specific architectures. rsc.org

Mechanochemical Synthesis Mechanochemistry, specifically liquid-assisted grinding (LAG), presents an alternative, often more environmentally benign route to Bismuth(III) gallate. This method involves the milling of solid precursors with small amounts of a liquid additive. rsc.org

The neat grinding of bismuth(III) oxide (Bi₂O₃) with gallic acid shows insignificant conversion to the desired product. rsc.orgrsc.org

However, the addition of a liquid such as water or propanol (LAG) dramatically improves the reaction, leading to a nearly complete conversion to Bismuth(III) gallate. rsc.orgrsc.org The use of water as the liquid additive was found to provide a consistently higher conversion than propanol or water-propanol mixtures. rsc.org

Table 2: Synthetic Conditions for Specific Bismuth(III) Gallate Architectures

Synthetic Method Solvent/Liquid Temperature Time Resulting Architecture Reference
Aqueous Precipitation Water 20–70 °C Not specified Basic Bismuth Gallate sibran.ru
Aqueous Precipitation Water 55–60 °C 1 hour Basic Bismuth Gallate google.com
Solvothermal Methanol 120 °C 2 hours 3-periodic MOF: Bi(C₇H₃O₅)(MeOH) rsc.org
Solvothermal Methanol 120 °C 5 hours 2-periodic layered polymer: Bi(C₇H₃O₅) rsc.org
Solvothermal Ethanol 120 °C 2 hours 3-periodic MOF rsc.org
Mechanochemistry None (Neat Grinding) Ambient 15-60 min Insignificant conversion rsc.orgrsc.org

Advanced Structural Elucidation and Crystallographic Investigations of Bismuth Iii Gallate Systems

Single Crystal and Powder X-ray Diffraction Analysis

While SCXRD is challenging for bismuth gallate due to small crystal sizes, powder X-ray diffraction (PXRD) plays a crucial role in phase identification and structural validation. rsc.org For instance, X-ray powder diffraction (XPD) data for bismuth subgallate could be indexed with an orthorhombic lattice. However, solving the full structure from these data alone proved difficult. PXRD is often used in conjunction with electron diffraction data for validation, for example, through Pawley or Rietveld fits to confirm phase purity and unit cell parameters. rsc.orgdiva-portal.org

Rietveld refinement of PXRD data is a powerful technique for refining crystal structures obtained from other methods, like electron diffraction, and for analyzing structural distortions. diva-portal.org For bismuth subgallate, Rietveld refinement was performed against XPD data to refine the atomic positions, using a Z-matrix to constrain the geometry of the gallate ligand. This method is also employed to study the effects of substitutions or changes in conditions on the crystal structure. For example, in related bismuth-containing perovskite structures, Rietveld refinement has been used to analyze the influence of rare-earth ion substitution on unit cell parameters and interatomic distances and angles. mdpi.com This type of analysis can reveal subtle structural distortions, such as changes in the unit cell volume and lattice parameters upon heating or guest molecule removal. nih.gov

Table 1: Rietveld Refinement Details for Bismuth Subgallate Against XPD Data
ParameterValue
Crystal SystemOrthorhombic
Space GroupPmna (No. 53)
Refinement ProgramTOPAS 5
Displacement ParametersIsotropic for all atoms
ConstraintsZ-matrix for gallate ligand geometry
Hydrogen AtomsExcluded from refinement

The determination of lattice parameters and space group symmetries is a fundamental step in crystallographic analysis. For bismuth gallate compounds, these parameters are often first determined from electron diffraction and then confirmed and refined using PXRD. rsc.org For example, two novel bismuth gallate phases synthesized in methanol (B129727) were identified. rsc.org One, a metal-organic framework (MOF), crystallizes in the polar orthorhombic space group P2₁2₁2₁. rsc.org The other, a layered coordination polymer, crystallizes in the monoclinic space group P2₁/c. rsc.org In another instance, bismuth subgallate was found to have an orthorhombic crystal system with the space group Pmna (No. 53). The lattice parameters can exhibit flexibility, changing in response to stimuli like vacuum or heat, as seen in a bismuth gallate MOF where the unit cell volume decreased significantly upon desolvation. rsc.org

Table 2: Lattice Parameters for Various Bismuth Gallate Systems
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Bismuth SubgallateOrthorhombicPmna (No. 53)8.59(4)4.83(1)24.67(7)909090
Bismuth Gallate MOF (1MeOH)OrthorhombicP2₁2₁2₁N/AN/A rsc.org
Bismuth Gallate Layered Phase (2)MonoclinicP2₁/cN/AN/A rsc.org
Bismuth Gallate MOF (1EtOH, as synthesized)OrthorhombicN/A7.89(4)8.61(4)17.38(9)N/A rsc.org
Bismuth Gallate MOF (1EtOH, stored)OrthorhombicN/A7.73(4)6.84(3)16.87(8)N/A rsc.org

Rietveld Refinement for Crystal Structure Distortion Analysis

Electron Diffraction Techniques for Nanocrystalline Materials

Electron diffraction (ED) has emerged as a crucial tool for the structural analysis of nanocrystalline materials that are not amenable to SCXRD. diva-portal.orgiucr.org Due to the strong interaction between electrons and matter, high-quality diffraction data can be obtained from crystals just a few nanometers in size. diva-portal.org This has been particularly transformative for understanding complex structures like those of bismuth-based pharmaceuticals. mdpi.comresearchgate.net

Three-dimensional electron diffraction (3DED) techniques, such as continuous rotation electron diffraction (cRED), have been instrumental in solving the elusive crystal structures of bismuth gallate compounds. researchgate.netiucr.orgnih.gov These methods allow for the collection of a complete 3D diffraction dataset from a single nanocrystal. iucr.org The structure of bismuth subgallate, for example, was successfully determined using cRED, which was essential for minimizing electron beam damage to the crystal. diva-portal.orgiucr.org Similarly, the structures of two new bismuth gallate polymorphs—a 3D MOF and a 2D layered coordination polymer—were determined using 3DED. rsc.orgresearchgate.net The technique involves collecting hundreds of electron diffraction frames over a large tilt range, which are then processed to reconstruct the 3D reciprocal lattice, allowing for unit cell and space group determination, and ultimately, full structure solution. rsc.org

Analysis of Coordination Environments and Geometry

In bismuth(III) gallate systems, the Bi³⁺ cation typically exhibits a hemidirected coordination environment, a characteristic feature resulting from the stereochemically active 6s² lone pair of electrons. rsc.org This leads to distorted coordination polyhedra. For instance, in a bismuth gallate MOF (1MeOH), the Bi³⁺ ion has a coordination number of 6, with a skewed trapezoidal bipyramidal geometry. rsc.org In the layered phase (2), the coordination number is also 6, but the geometry is described as a hemidirected pentagonal pyramid. rsc.org The Bi-O bond distances in these structures typically fall within the range of 2.1 to 2.9 Å. rsc.org In the structure of bismuth subgallate, each Bi³⁺ is coordinated by phenolate (B1203915) oxygen atoms from two different gallate ligands and a bridging water molecule, forming infinite rods. rsc.org The coordination involves all three phenolate groups of the gallate ligand, while the carboxylic acid group remains uncoordinated and participates in hydrogen bonding between the rods. rsc.org

Table 3: Coordination Environment in Bismuth Gallate Structures rsc.org
CompoundBi³⁺ Coordination NumberCoordination GeometryCoordinating GroupsBi-O Bond Range (Å)
Bismuth Gallate MOF (1MeOH)6Skewed trapezoidal bipyramidalFour bridging phenolates, one carboxylate, one methanol molecule2.1 - 2.8
Bismuth Gallate Layered Phase (2)6Hemidirected pentagonal pyramidalSix bridging phenolates2.1 - 2.9

Ligand Binding Modes and Orientation within the Network

The coordination chemistry of bismuth(III) gallate systems reveals significant versatility in how the gallate ligand binds to the bismuth(III) cation, leading to diverse network dimensionalities. The binding mode is highly dependent on the synthesis conditions, particularly the solvent used.

In the classic structure of bismuth subgallate (BSG), determined using continuous rotation electron diffraction, the gallate ligand coordinates to the Bi³⁺ ions exclusively through its phenolate oxygen atoms. chemistryviews.orgrsc.org All three phenolate groups participate in coordination, while the carboxylic acid group remains uncoordinated and free. chemistryviews.orgrsc.org Specifically, the phenolate oxygens at the 3- and 5-positions bind to separate Bi³⁺ ions, and the central phenolate oxygen at the 4-position acts as a bridge between these two cations. rsc.org This specific binding orientation results in the formation of one-dimensional [–Bi–O–]∞ polymeric rods. chemistryviews.orgrsc.org

In contrast, novel bismuth gallate phases synthesized in non-aqueous solvents exhibit different ligand binding modes. A flexible 3-periodic metal-organic framework (MOF), denoted as 1MeOH , forms when methanol is used as the solvent. rsc.org In this structure, the gallate linker coordinates to Bi³⁺ through two of the phenolate oxygen atoms (at the 3- and 4-positions) and, crucially, also through one of the carboxylate oxygen atoms in a monodentate fashion. rsc.org This dual coordination through both phenolate and carboxylate ends of the gallate molecule allows the linker to bridge the inorganic building units into a three-dimensional framework, a significant departure from the 1D structure of BSG. rsc.org

Further transformation within the methanol system leads to a layered 2-periodic coordination polymer, 2 . rsc.orgresearchgate.net In this phase, the linkage between the inorganic units shifts again. The monodentate carboxylate coordination seen in 1MeOH is replaced by a linkage involving the third phenolate oxygen (at the 5-position), which bridges the bismuth centers, resulting in a layered structure. rsc.org The coordination number of bismuth remains 6 in both 1MeOH and 2 , but the geometry is described as a skewed trapezoidal bipyramidal in the former and a hemidirected pentagonal pyramidal in the latter. rsc.orgresearchgate.net

CompoundCoordinating Groups from GallateResulting StructureBi³⁺ Coordination NumberReference
Bismuth Subgallate (BSG)Three phenolate oxygens (3, 4, and 5-positions)1D Coordination PolymerNot specified chemistryviews.orgrsc.org
1MeOH (MOF)Two phenolate oxygens (3 and 4-positions), one carboxylate oxygen3D Metal-Organic Framework6 rsc.org
2 (Layered Polymer)Phenolate oxygens (including bridging via the 5-position phenolate)2D Coordination Polymer6 rsc.orgresearchgate.net

Investigations of Structural Dynamics and Phase Transitions

Bismuth-based metal-organic frameworks (MOFs) have demonstrated significant framework flexibility, a phenomenon often described as a "breathing effect," where the structure reversibly expands or contracts in response to external stimuli. iucr.org This dynamic behavior in bismuth gallate systems can arise from several mechanisms.

Investigations into bismuth-MOFs suggest that framework flexibility is often enabled by a flexible range of bond angles between the Bi³⁺ cation and the organic linker. iucr.org However, a distinct mechanism has been identified where the flexibility is primarily due to the deformation of the inorganic building unit (IBU) itself, a characteristic attributed to the versatile coordination geometry of the Bi(III) cation. iucr.org For instance, the breathing bismuth-MOF SU-100, while not a gallate, illustrates this principle with its flexible Bi₂O₁₂ IBU, where significant changes to bond angles within the IBU drive the structural transformation. researchgate.netacs.org

A tangible example within bismuth gallate chemistry is a flexible 3-periodic MOF synthesized in ethanol (B145695) (1EtOH ). rsc.org This material exhibits a significant structural contraction upon activation and loss of solvent molecules from its pores. The unit cell volume decreases by as much as 24% upon partial activation. researchgate.net This shrinkage is achieved through a concerted rotation of the IBUs and a hinge-like rotation of the coordinated carboxylate groups of the gallate linkers. rsc.org This demonstrates that weaker metal-ligand interactions can give rise to pronounced framework flexibility. iucr.org

Compound/SystemMechanism of FlexibilityObserved EffectReference
General Bismuth-MOFsFlexible bond angles between Bi³⁺ and ligandReversible opening and closing of framework iucr.org
Bismuth Gallate MOF (1EtOH)Concerted rotation of IBUs and hinge-like rotation of carboxylate groups24% decrease in unit cell volume upon solvent loss rsc.orgresearchgate.net
SU-100 (Comparative Bi-MOF)Deformation of the Bi₂O₁₂ inorganic building unitContinuous changes in unit cell and pore shape iucr.orgresearchgate.netacs.org

The crystalline phase of bismuth(III) gallate is highly sensitive to the synthesis solvent and thermal conditions, leading to distinct structural transformations. Research has shown that changing the solvent can extend the synthesis landscape, yielding novel materials from the same precursor components. rsc.orgresearchgate.net

A notable example is the solvent-dependent synthesis using methanol. rsc.orgrsc.org At shorter reaction times (e.g., 2 hours), a flexible, 3-periodic MOF (1MeOH ) is formed. researchgate.net However, upon extended heating in methanol (e.g., 4 hours or more), this MOF begins to transform into a more stable, layered 2-periodic coordination polymer (2 ) of the same bismuth-to-gallate ratio. rsc.orgresearchgate.net This transformation involves a rearrangement where the carboxylate group coordinated to Bi³⁺ in the MOF structure detaches, and the linkage between IBUs is instead formed via the third phenol (B47542) oxygen of the gallate ligand. rsc.org Interestingly, when ethanol is used as the solvent, only the MOF phase is formed, and it does not convert to the layered phase, highlighting the critical role of the solvent in directing the final structure. rsc.orgresearchgate.net

Thermal conditions also induce structural changes. For the layered phase 2 , heating to higher temperatures results in a contraction of the interlayer distance. rsc.org This is likely caused by the removal of disordered solvent molecules residing in the void spaces between the layers. rsc.org Similarly, for the traditional bismuth subgallate, thermal treatment is used for activation to remove water molecules, but heating at temperatures above 403 K or for extended periods can cause irreversible structural changes. rsc.org

The structure of certain bismuth(III) gallate compounds exhibits a dependency on hydration levels, with some transformations being reversible. This phenomenon is particularly evident in the well-known active pharmaceutical ingredient, bismuth subgallate.

The process of activating bismuth subgallate involves heating to remove water molecules from its nanoporous structure. rsc.orgwikipedia.org This dehydration, if carried out under conditions that are too harsh (e.g., temperatures above 403 K), can lead to a loss of crystallinity and structural changes. rsc.org However, this process can be reversible. Research has demonstrated that upon the reintroduction of water, for instance by adding a single drop, the material's full crystallinity is immediately restored. rsc.org This indicates a clear hydration-dependent structural reversibility.

This behavior is not unique to bismuth gallate within the broader family of bismuth-organic compounds. A similar reversible structural change dependent on water exposure has been noted for bismuth citrate, where a mechanochemically activated structure expands when filled with water, akin to an origami-like mechanism. researchgate.netrsc.org

Solvent-Induced and Thermal Phase Transformations

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine elemental composition, empirical formula, and the chemical and electronic states of elements within a material. unimi.it The analysis probes the top 1-10 nm of the material's surface. unimi.it The process involves irradiating a sample with monochromatic X-rays, causing the emission of photoelectrons. eag.com The kinetic energy of these emitted electrons is measured, which is characteristic of the element from which they were ejected. unimi.iteag.com

For Bismuth(III) gallate, an initial XPS survey scan would be performed to identify all the elements present on the surface and their relative quantities, confirming the presence of bismuth, gallium, oxygen, and carbon. unimi.it Following the survey, high-resolution scans of the specific elemental regions are conducted. The precise binding energy of a core electron is sensitive to the atom's oxidation state and local chemical environment. eag.com

Analysis of the Bi 4f region is critical for confirming the +3 oxidation state of bismuth. The Bi 4f spectrum typically shows a doublet corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit components. The binding energy for Bi³⁺ in oxides is characteristically higher than that of metallic bismuth (Bi⁰). For instance, the Bi 4f₇/₂ peak for metallic bismuth appears around 157.0 eV, whereas for Bi₂O₃, it shifts to approximately 159.0 eV. xpsdatabase.net The observation of Bi 4f peaks in this higher binding energy range for Bismuth(III) gallate would confirm the Bi³⁺ state. The absence or presence of a shoulder at lower binding energies could also indicate the presence of metallic Bi⁰ impurities. researchgate.net Similarly, high-resolution scans of the Ga 2p or Ga 3d regions would be used to confirm the Ga³⁺ oxidation state, and analysis of the O 1s and C 1s regions would provide information about the bonding within the gallate ligand and its coordination to the metal ions.

Table 1: Representative XPS Binding Energies for Bismuth Species

Chemical State Core Level Binding Energy (eV)
Metallic Bismuth (Bi⁰) Bi 4f₇/₂ ~157.0
Bismuth Oxide (Bi₂O₃) Bi 4f₇/₂ ~159.0

Data sourced from known values for bismuth compounds to illustrate the expected chemical shift for Bismuth(III) gallate analysis. xpsdatabase.net

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy techniques are essential for probing the specific chemical bonds within a compound. By measuring how molecules absorb or scatter infrared light, one can identify the functional groups and elucidate the molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material as a function of frequency. uni-stuttgart.de This absorption corresponds to the vibrational and rotational transitions of the molecule's bonds. For Bismuth(III) gallate, FTIR is particularly useful for verifying the coordination of the gallate ligand to the bismuth cation.

The spectrum of free gallic acid would show characteristic absorption bands, including a broad O-H stretch from the carboxylic acid group (typically around 3000 cm⁻¹), a C=O stretch from the carboxylic acid (around 1690 cm⁻¹), and various C-O and O-H stretches from the phenol groups. rsc.org Upon formation of Bismuth(III) gallate, the deprotonation of the carboxylic acid and its coordination to Bi³⁺ would be indicated by the disappearance of the broad O-H band and a shift in the carboxylate stretching frequencies. researchgate.net Specifically, the C=O band would be replaced by asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the COO⁻ group. The positions of these bands provide insight into the coordination mode (e.g., monodentate, bidentate). Furthermore, vibrations corresponding to the Bi-O bonds are expected to appear in the low-frequency region of the spectrum, typically below 700 cm⁻¹. researchgate.net

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. orientjchem.org It is particularly sensitive to the skeletal framework of materials and non-polar bonds. Raman spectroscopy is a powerful tool for the structural elucidation of Bismuth(III) gallate, providing information on its crystallinity and the nature of the metal-ligand framework. researchgate.netnih.gov

In studies of related materials like lead bismuth gallate glasses, Raman spectra show characteristic low-energy phonon modes. optica.orgoptica.org For Bismuth(III) gallate, one would expect to observe vibrational modes associated with both the gallate ligand and the metal-oxygen polyhedra. The spectra of bismuth oxides show strong Raman features in the 50-600 cm⁻¹ range, which are indicative of the Bi-O vibrations within the crystal lattice. scielo.org.mx Similarly, Ga-O vibrational modes are expected, with their positions depending on the coordination geometry of the gallium. optica.org The presence of sharp, well-defined peaks in the Raman spectrum would suggest a well-ordered, crystalline material, while broad features would indicate an amorphous or disordered structure. The technique has been successfully used to monitor the synthesis of bismuth gallate, confirming its formation. rsc.orgresearchgate.net

Table 2: Expected Vibrational Modes in the Raman Spectrum of Bismuth(III) Gallate

Wavenumber (cm⁻¹) Assignment
50 - 600 cm⁻¹ Bi-O and Ga-O stretching and bending modes
~1300 - 1600 cm⁻¹ Symmetric and asymmetric COO⁻ stretching modes
~3000 - 3600 cm⁻¹ O-H stretching modes (if any uncoordinated phenol groups are present)

Assignments are based on typical ranges for metal oxides and carboxylate-containing compounds. optica.orgoptica.orgscielo.org.mx

Fourier Transform Infrared (FTIR) Spectroscopy

X-ray Absorption Spectroscopy (EXAFS) for Local Atomic Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique for determining the local atomic structure around a selected atom. unimi.it Unlike diffraction methods that require long-range order, EXAFS can probe the local environment in crystalline, disordered, and amorphous materials. semineral.es The technique analyzes the fine-structure oscillations on the high-energy side of an X-ray absorption edge. doi.org These oscillations result from the scattering of the ejected photoelectron by neighboring atoms. semineral.es

For Bismuth(III) gallate, EXAFS measurements at the Bi L₃-edge and the Ga K-edge would provide detailed information about the coordination environment of the metal centers. The analysis of the EXAFS spectrum can yield precise data on the number of neighboring atoms (coordination number), the distance to those atoms (interatomic distance), and the degree of local disorder. For example, a study on the binding of Bi(III) to organic matter revealed that it formed a dimeric complex bridged by a carboxylate group, a structure that would be difficult to determine without a local probe like EXAFS. nih.gov Applying this to Bismuth(III) gallate, EXAFS could definitively determine the Bi-O and Ga-O bond lengths and coordination numbers, revealing how the oxygen atoms from the gallate ligand's carboxylate and phenolate groups are arranged around the bismuth and gallium ions.

Advanced Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy uses a beam of accelerated electrons as a source of illumination, providing significantly higher resolution than light microscopy. It is indispensable for characterizing the physical form of materials.

Scanning Electron Microscopy (SEM) is a workhorse technique for visualizing the surface morphology, shape, and size of materials at the micro- and nanoscale. mdpi.com In SEM, a focused beam of electrons is scanned across the sample's surface, and the interaction of the electrons with the sample generates various signals that are used to form an image.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Features

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution imaging and analytical data on the nanoscale. nottingham.ac.uknorthwestern.edu By directing a beam of electrons through an ultra-thin specimen, TEM can reveal detailed information about a material's morphology, size, crystal structure, and composition. nottingham.ac.uknorthwestern.eduanapath.ch

In the context of bismuth-containing compounds, TEM has been effectively used to characterize the size and shape of nanoparticles. Studies on various bismuth nanoparticles have shown the capability of TEM to identify spherical morphologies and determine average particle sizes, which can range from a few nanometers to over 100 nm. nih.govresearchgate.net

For Bismuth(III) gallate, also known as bismuth subgallate, electron diffraction, a technique performed within a TEM, has been instrumental in elucidating its complex crystal structure. rsc.org Continuous rotation electron diffraction data revealed that bismuth subgallate possesses an orthorhombic crystal system with the space group Pmna. rsc.org This advanced analysis provided precise unit cell parameters, which were previously elusive. rsc.org While detailed imaging shows the material often consists of agglomerated small particles, the primary power of TEM in this case has been in resolving the fundamental crystallographic arrangement at the atomic level. rsc.org

Table 1: Crystallographic Data for Bismuth(III) Gallate from Electron Diffraction

ParameterValueSource
Crystal SystemOrthorhombic rsc.org
Space GroupPmna (No. 53) rsc.org
a / Å8.59 (4) rsc.org
b / Å4.83 (1) rsc.org
c / Å24.67 (7) rsc.org

Source: Compiled from research data. rsc.org

Thermal Analysis for Decomposition Pathways and Stability

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of chemical compounds. umcs.eu For Bismuth(III) gallate, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to monitor changes in mass and heat flow as the material is subjected to a controlled temperature program. rsc.org This provides insight into its thermal decomposition pathways, the temperatures at which it degrades, and the nature of the associated thermal events. rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For Bismuth(III) gallate, TGA reveals a multi-step decomposition process. rsc.org The analysis, typically performed under an inert nitrogen atmosphere, shows an initial mass loss corresponding to the release of water molecules, followed by a significant mass loss at higher temperatures due to the decomposition of the organic gallate component. rsc.org

Research findings indicate that the thermal decomposition begins with the loss of water, followed by the breakdown of the gallate ligand, ultimately leaving a residue of bismuth oxide. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are heated or cooled. infinitiaresearch.comyoutube.com This technique identifies the temperatures of thermal events such as phase transitions and decomposition. infinitiaresearch.com DSC thermograms for Bismuth(III) gallate complement the TGA data by showing the energetic nature of the decomposition steps. rsc.org

The DSC curve for Bismuth(III) gallate typically shows an endothermic peak associated with the initial loss of water. rsc.org This is followed by a broad and complex series of exothermic peaks at higher temperatures, corresponding to the oxidative decomposition of the gallate ligand. rsc.org

Table 2: Thermal Analysis Data for Bismuth(III) Gallate

Analysis TypeTemperature Range (°C)ObservationInterpretationSource
TGA ~25 - 200Initial mass lossRelease of adsorbed and coordinated water molecules rsc.org
TGA ~250 - 500Major mass lossDecomposition of the gallate ligand rsc.org
DSC ~25 - 200Broad endothermEnergy absorbed for water removal rsc.org
DSC > 250Complex exothermsEnergy released during oxidative decomposition of the ligand rsc.org

Source: Compiled from published thermal analysis curves. rsc.org

Conclusion

The study of Bismuth(III) gallate has transitioned from a compound of primarily medicinal interest with an unknown structure to a subject of advanced materials science research. The elucidation of its various crystalline forms, from 1D coordination polymers to 3D metal-organic frameworks, has provided a foundation for understanding its structure-property relationships. The versatile coordination of the gallate ligand, combined with the unique characteristics of the Bi³⁺ ion, allows for the creation of diverse and functional materials. While challenges in synthesis and characterization remain, the emerging applications of Bismuth(III) gallate in catalysis, photocatalysis, and electronics underscore its potential as a valuable compound in the development of advanced materials. Future research will undoubtedly uncover new structures, properties, and applications for this intriguing bismuth compound.

Theoretical and Computational Chemistry Approaches to Bismuth Iii Gallate

Density Functional Theory (DFT) Calculationsacs.orgias.ac.inresearchgate.netresearchgate.net

Density Functional Theory (DFT) has been a pivotal tool in characterizing Bismuth(III) Gallate, particularly in its perovskite-structure oxide form (BiGaO3). ias.ac.inresearchgate.net DFT calculations, often performed within the local density approximation, have been instrumental in predicting the fundamental properties of this material. ias.ac.inresearchgate.net

Electronic Structure and Band Gap Calculationsacs.orgaps.orgresearchgate.netarxiv.org

DFT studies focusing on the electronic structure of bismuth-containing compounds highlight the significant influence of the Bi 6s and 6p orbitals. acs.orgaps.orgresearchgate.net The relativistic contraction of the Bi 6s orbital, in particular, has a strong effect on the band structure. aps.orgresearchgate.net In many bismuth-based materials, this leads to a reduction in the band gap. acs.org For instance, the introduction of Bi3+ into certain host lattices has been shown to decrease the band gap by 0.3 to 1.9 eV. acs.org This is often attributed to the strong contribution of Bi 6s states to the valence band maximum. acs.org In some III-V bismuth compounds, calculations have even predicted an inverted band gap, suggesting a semimetallic character. aps.orgresearchgate.netarxiv.org

Charge Transfer and Orbital Interactionsarxiv.orgsci-hub.rednih.goviqce.jpnih.gov

The concept of charge transfer is fundamental to understanding the bonding in bismuth compounds. sci-hub.rediqce.jp DFT calculations and Natural Bond Orbital (NBO) analysis are used to investigate the electronic interactions between bismuth and surrounding ligands. nih.gov In bismuthates, a "negative charge transfer" model suggests that a Bi hole can be transferred to a ligand oxygen molecular orbital. arxiv.org This charge transfer from a donor (Lewis base) to an acceptor (Lewis acid) is a key feature of the chemical bonding. sci-hub.red The interaction primarily occurs between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another. iqce.jp Studies on various Bi(III) complexes have explored metal-to-ligand charge transfer (MLCT), which can be influenced by the coordination environment and the nature of the ligands. nih.gov

Geometry Optimization and Energetic Stabilityrsc.orgrsc.orglupinepublishers.com

Geometry optimization is a critical step in computational chemistry to find the most stable atomic arrangement of a molecule, corresponding to the lowest energy on the potential energy surface. lupinepublishers.com For bismuth gallate coordination networks, DFT calculations complement experimental techniques like 3D electron diffraction to determine and refine crystal structures. rsc.org These calculations help in understanding the relative thermodynamic stability of different phases. For instance, a denser crystalline phase of a bismuth gallate coordination polymer was found to be thermodynamically more stable than a less dense metal-organic framework (MOF) phase of the same composition. rsc.org The stability of such structures is often evaluated by comparing their total energies after geometry optimization. rsc.orglupinepublishers.com

Molecular Dynamics Simulationsresearchgate.netresearchgate.net

While specific molecular dynamics (MD) simulations for Bismuth(III) Gallate are not extensively detailed in the provided context, MD simulations are a recognized method for studying the structural and dynamic properties of materials. researchgate.netresearchgate.net For related systems, such as praseodymium gallate glass, MD simulations have been used in conjunction with experimental data to elucidate the local coordination environment, revealing, for example, a predominant GaO4 tetrahedral network. researchgate.net MD simulations can also be employed to study the thermal deviations of atoms and the resulting effects on electronic levels and bandgap distributions over time. researchgate.net

Modeling of Spectroscopic Signaturesresearchgate.netacs.orgacs.orgresearchgate.net

Computational modeling plays a role in interpreting spectroscopic data. For instance, the modeling of photoluminescence spectra helps in understanding the electronic transitions responsible for the observed emissions in bismuth-doped materials. researchgate.netacs.org The luminescence of Bi3+ in various host lattices, including gallate garnets, has been a subject of spectroscopic investigation. acs.orgacs.org The characteristic broad emission bands are often attributed to transitions involving the 6s² electronic configuration of Bi3+. acs.org Theoretical calculations can help assign these transitions, such as the 1S0 → 3P1 transition, and account for phenomena like the Jahn-Teller effect which can cause splitting of excited states. acs.org Furthermore, computational methods are used to calculate and interpret vibrational spectra (FT-IR and Raman), providing insights into the molecular structure and bonding. researchgate.net

Prediction of Structural and Reactive Propertiesias.ac.inresearchgate.netescholarship.orgnih.gov

DFT calculations have been successfully used to predict the structural properties of hypothetical bismuth compounds. ias.ac.inresearchgate.net For the perovskite-structure oxide BiGaO3, theoretical predictions indicated a structure similar to PbTiO3 but with a significantly stronger tetragonal distortion. ias.ac.inresearchgate.net This large distortion from the ideal cubic structure is driven by the stereochemically active lone pair of electrons on the Bi3+ ion. ias.ac.inresearchgate.net Such predictions are crucial for identifying new materials with potentially useful properties, like ferroelectricity and piezoelectricity. ias.ac.inresearchgate.net The reactive properties can also be inferred from the electronic structure, where the nature of the frontier orbitals (HOMO and LUMO) indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

Complexation Modeling with Organic Matter

The interaction of bismuth(III) with organic matter is a critical area of study, particularly for understanding its environmental fate and bioavailability. Theoretical and computational chemistry provide powerful tools to model and interpret the complexation mechanisms that are often difficult to elucidate through experimental methods alone. sciforum.net These approaches complement laboratory findings by offering insights into molecular structures, binding energies, and the electronic nature of the interactions. mdpi.com

Research Findings on Bismuth(III) Complexation

Experimental studies have demonstrated that bismuth(III) forms exceptionally strong complexes with natural organic matter. researchgate.netnih.gov In studies using organic soil material, it was found that more than 99% of added bismuth(III) was bound to the solid phase, even at a very low pH of 1.2. nih.gov This strong affinity suggests that in natural environments like soils, sediments, and water, bismuth(III) is predominantly associated with organic compounds. researchgate.netnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, a powerful experimental technique, has provided crucial structural information on these complexes. The data suggest that when bismuth(III) binds to soil organic matter, it can form a dimeric Bi³⁺ complex. nih.gov In this proposed structure, a single carboxylate group from the organic matter acts as a bridge between two bismuth ions, a configuration that contributes to its unique stability. nih.gov Further research on Suwannee River fulvic acid (SRFA) confirmed the strong binding capacity of natural organic matter, which was able to dissolve 16.5 mmol of bismuth per gram of carbon, a value that significantly exceeds the carboxylic acid group density of the fulvic acid itself. researchgate.netnih.gov

Table 1: Experimentally Observed Binding of Bismuth(III) to Organic Soil

Results from batch experiments showing the percentage of bismuth(III) sorbed to an organic soil sample (Risbergshöjden Oe) under different pH conditions. Data highlights the strong complexation across a wide pH range.

Initial Bi(III) Concentration (mmol L⁻¹)pHBismuth(III) Sorbed (%)Reference
0.11.2>99% nih.gov
0.1~2.0>99% nih.gov
0.1~3.0>99% nih.gov
0.1~4.0>99% nih.gov

Computational Modeling Approaches

Computational chemistry offers a framework for understanding the underlying principles of these strong interactions. Surface complexation models, such as the constant capacitance model and the triple-layer model, provide a thermodynamic basis for describing the formation of complexes at mineral-water interfaces and can be adapted for organic surfaces. usda.govusda.gov

Density Functional Theory (DFT) has become a vital tool for studying metal complexes, including those of bismuth. mdpi.com DFT calculations allow researchers to optimize the geometry of complex structures, analyze their electronic properties, and predict their stability. nih.gov For instance, DFT can be used to model the proposed dimeric bismuth-carboxylate structure to confirm its energetic favorability and to analyze the nature of the bismuth-oxygen (B8504807) bonds, which are typically in the range of 2.1 to 2.4 Å in length for strong coordination. mdpi.com By calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT provides a detailed understanding of the reactivity of these complexes. sciforum.net

Table 2: Example of Binding Parameters from a Bi(III) Complex-Protein Interaction Study

This table presents binding constants (K_b) and Stern-Volmer quenching constants (K_sv) for the interaction of a binuclear Bi(III) complex with bovine liver catalase at different temperatures, as determined by fluorescence quenching experiments and validated by molecular docking. This illustrates the type of quantitative data that complexation modeling can provide.

Parameter303 K310 K317 KReference
Binding Constant (K_b) (x 10⁵ M⁻¹)3.980.130.09 acs.org
Stern-Volmer Quenching Constant (K_sv) (x 10⁵ M⁻¹)1.050.960.89 acs.org

These theoretical approaches are essential for building predictive models of how bismuth(III) gallate and related compounds behave in complex organic-rich environments, bridging molecular-level interactions with macroscopic observations. usda.gov

Mechanistic Studies in Chemical Transformations Catalyzed by Bismuth Iii Gallate

Lewis Acid Catalysis Mechanisms

The catalytic action of bismuth(III) gallate is primarily rooted in its function as a Lewis acid. researchgate.netresearchgate.net The Bi(III) ion possesses vacant orbitals that can accept electron pairs from substrate molecules, thereby activating them for subsequent chemical reactions. rsc.org This interaction is fundamental to its role in a range of catalytic cycles. Unlike many transition metals that may undergo redox changes, many bismuth-catalyzed reactions proceed via a redox-neutral pathway where the Bi(III) center maintains its oxidation state while facilitating bond formation and cleavage. nih.gov The specific coordination environment of the bismuth cation, influenced by the gallate ligand and solvent molecules, can be fine-tuned to modulate its Lewis acidity and, consequently, its catalytic performance. researchgate.netrsc.org

The catalytic activity of bismuth(III) gallate materials is intrinsically linked to the accessibility and nature of the bismuth(III) centers, which function as the active sites. In recently synthesized bismuth gallate metal-organic frameworks (MOFs), the Bi³⁺ cation is the catalytic heart of the structure. researchgate.netrsc.org

Researchers have successfully synthesized novel bismuth gallate coordination polymers, including a 3-periodic MOF and a more stable 2-periodic layered phase, by using methanol (B129727) as the solvent instead of water. researchgate.net The structure of these materials was determined using advanced techniques like three-dimensional electron diffraction (3DED). rsc.org In these structures, the Bi³⁺ centers exhibit a coordination number of 6 with a skewed trapezoidal bipyramidal geometry. The Bi-O bond lengths, ranging from 2.1 to 2.8 Å, are typical for interactions with carboxylate and phenolate (B1203915) groups. rsc.org

Crucially, unlike in basic bismuth subgallate where only the phenolate groups of the gallate ligand coordinate to bismuth, these newer structures involve coordination from both the phenolate and carboxylate groups. rsc.org This coordination scheme creates a periodic framework and, significantly, leaves "open metal sites" which are believed to be the primary locations for substrate binding and activation. researchgate.net The presence of these accessible Bi³⁺ sites is considered essential for Lewis acid catalysis. researchgate.netacs.org

Further evidence for the role of exposed Bi³⁺ centers as active sites comes from inhibition studies on related bismuth-based MOFs. acs.org Experiments using cysteine, a thiol-containing amino acid, showed a marked suppression of catalytic activity. This inhibition is attributed to the formation of stable Bi-S coordination bonds with the exposed Bi³⁺ centers, effectively blocking them from participating in the catalytic cycle. acs.org Similarly, the use of a strong metal chelator like EDTA also suppresses activity by coordinating with these surface-accessible Bi³⁺ sites. acs.org These findings underscore that the availability and coordination environment of the bismuth cation are paramount to the material's catalytic function.

Bismuth(III) catalysts are recognized for their ability to direct the selectivity of chemical reactions, achieving specific stereochemical or regiochemical outcomes. nih.govnih.gov Bismuth(III) gallate has demonstrated this capacity, particularly in promoting regioselective reactions.

A layered bismuth gallate coordination polymer, noted for its stability, has been effectively used as a Lewis acid catalyst for the alcoholysis of epoxides. researchgate.net In a model reaction, this material catalyzed the conversion of styrene (B11656) oxide with methanol. The reaction showed high regiospecificity, exclusively yielding 2-methoxy-2-phenylethanol. This outcome indicates that the nucleophilic attack of methanol occurs preferentially at the more substituted carbon atom of the epoxide ring, a result guided by the catalytic active site. researchgate.net

Catalytic Performance of Layered Bismuth Gallate in Styrene Oxide Alcoholysis researchgate.net
SubstrateCatalystSolventTime (h)Conversion (%)ProductSelectivity (%)
Styrene OxideLayered Bi-gallateMethanol3>992-methoxy-2-phenylethanol>99

While specific examples of stereoselective conversions using bismuth gallate are not extensively detailed, the broader family of Bi(III) catalysts, such as bismuth(III) triflate, is known to facilitate such transformations. nih.govnih.gov For instance, Bi(OTf)₃ has been employed in Friedel-Crafts cyclizations and other reactions where controlling stereochemistry is critical. nih.gov The principles of stereocontrol often rely on the precise geometric arrangement of the substrate when coordinated to the bismuth Lewis acid center, which dictates the direction of an incoming reagent's approach. This capability for directing reaction outcomes highlights the potential of bismuth gallate catalysts in sophisticated organic synthesis where control of molecular architecture is essential.

Active Site Identification and Characterization

Organic Synthesis Applications and Reaction Pathways

The catalytic utility of bismuth(III) compounds extends across a wide array of organic reactions, leveraging the Lewis acidity of the Bi(III) center to activate substrates and forge new chemical bonds. researchgate.net Bismuth(III) gallate, in particular as a coordination polymer, has been shown to catalyze reactions such as the cycloaddition of CO₂ to epoxides, a process that forms valuable cyclic carbonates. researchgate.net The broader family of bismuth(III) catalysts is active in numerous transformations, including C-C bond formation, nucleophilic additions, cyclizations, and polymerization reactions, defining a versatile set of reaction pathways. nih.govnih.govrsc.orgacs.org

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and bismuth(III) catalysts have emerged as effective tools for this purpose. rsc.org While research on bismuth gallate itself is developing, bismuth subgallate has been successfully employed as a photocatalyst in the cycloaddition of CO₂ to epoxides to form cyclic carbonates. researchgate.net This reaction, while forming C-O bonds in the key step, is a critical transformation for carbon fixation and is mechanistically related to other addition reactions.

More broadly, cationic bismuth(III) complexes demonstrate reactivity analogous to transition metals in facilitating C-C bond formation. nih.gov A notable example is the catalytic allylic C(sp³)–H functionalization of olefins. In this process, the Bi(III) center coordinates to the olefin's π-bond, which facilitates the deprotonation of an allylic C-H bond. The resulting allylbismuth intermediate can then react with electrophiles like carbonyls and imines to form a new C-C bond. nih.gov

Bismuth(III) compounds are proficient catalysts for nucleophilic additions and cyclization reactions, activating electrophiles toward attack by nucleophiles. nih.govrsc.org Bismuth subgallate has been reported as an effective photocatalyst for the cycloaddition of CO₂ to various epoxides, producing the corresponding cyclic carbonates in moderate to high conversions under mild conditions. researchgate.net The catalyst was shown to be recyclable for at least three consecutive cycles without losing activity. researchgate.net

The catalytic scope of Bi(III) compounds includes a variety of other important cyclization reactions:

Nazarov Cyclization : Bismuth(III) triflate catalyzes the 4π conrotatory electrocyclization of divinyl ketones to produce indanones, demonstrating its utility in forming five-membered rings. beilstein-journals.org

Friedel-Crafts Cyclization : Bi(OTf)₃ has been used to catalyze the intramolecular Friedel-Crafts cyclization of a lactol to construct a key intermediate in the synthesis of (-)-platensimycin. nih.gov

Allenic Ketone Cyclization : The cyclization of γ-allenic ketones catalyzed by bismuth(III) triflate allows for the selective formation of polycyclic tertiary alcohols. nih.gov

Propargylic Diol-Ester Cyclization : An intramolecular cascade strategy using a Bi(III) catalyst enables the 5-exo-dig or 6-exo-dig cyclization of propargylic diol-esters to construct oxaspirolactones. rsc.org

In addition to cyclizations, bismuth triflate is an efficient catalyst for nucleophilic additions. It mediates the Mannich-type reaction of silyl (B83357) enolates and the Sakurai reaction of allyltrimethylsilane (B147118) with N-alkoxycarbonylamino sulfones at low catalyst loadings (0.5-5.0 mol%). nih.gov It also catalyzes the vinylogous Mukaiyama aldol (B89426) reaction of 2-(trimethylsilyloxy)furan with aldehydes. nih.gov These reactions proceed through the Lewis acidic activation of the electrophile (an imine or aldehyde) by the Bi(III) center, facilitating the addition of the silyl nucleophile.

Bismuth compounds are gaining attention as non-toxic initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters. acs.orgresearchgate.net In these polymerizations, the mechanism of transesterification significantly influences the final polymer microstructure.

A study comparing bismuth(III) n-hexanoate (BiHex₃) and the common initiator tin(II) 2-ethylhexanoate (B8288628) (SnOct₂) in the bulk copolymerization of ε-caprolactone (εCL) and L-lactide (LLA) revealed key mechanistic differences. acs.org While SnOct₂ produced crystalline, blocky copolymers, BiHex₃ consistently yielded amorphous copolyesters with a perfectly random monomer sequence. acs.org

Kinetic measurements indicated that BiHex₃ is a less efficient initiator and transesterification catalyst than SnOct₂. acs.org This lower activity reduces "backbiting" degradation but promotes a random polymer structure through a distinct intramolecular transesterification mechanism. acs.org These findings highlight BiHex₃ as a useful initiator for creating random copolyesters for biomedical applications where low toxicity is paramount. acs.orgresearchgate.net

Comparison of BiHex₃ and SnOct₂ in ε-CL/LLA Copolymerization acs.org
InitiatorTemperature (°C)Polymer MicrostructureCrystallinityProposed Mechanism
Bismuth(III) n-hexanoate100-140Perfectly randomAmorphousIntramolecular transesterification
Tin(II) 2-ethylhexanoate100-140BlockyCrystallineIntermolecular transesterification

Furthermore, catalytic systems incorporating a gallate ligand have been explored. A diethylzinc/propyl gallate system was used for the ROP of rac-lactide and ε-caprolactone. mdpi.comnih.gov The study found that transesterification occurred, and the extent of this process, which affects the average length of monomer blocks and the degree of randomness, was dependent on reaction time and temperature. nih.gov This directly links the gallate structure to the modulation of polymer properties via transesterification pathways.

Nucleophilic Additions and Cyclizations

Photocatalytic Reaction Mechanisms

The photocatalytic activity of Bismuth(III) gallate and related bismuth-based materials is a complex process governed by the generation, separation, and migration of charge carriers upon light irradiation. Understanding these underlying mechanisms is crucial for optimizing catalyst design and enhancing efficiency in various chemical transformations.

Charge Carrier Generation and Separation Dynamics

The fundamental mechanism of photocatalysis in bismuth-based semiconductors begins with the absorption of photons that have energy equal to or greater than the material's bandgap. mdpi.com This absorption excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), creating a positively charged hole (h⁺) in the valence band. beilstein-journals.org This electron-hole pair, or exciton, is the primary driver of subsequent redox reactions. mdpi.com

Bismuth-based materials possess a unique electronic structure that facilitates efficient charge carrier dynamics. Unlike many metal oxides where the valence band is composed solely of O 2p orbitals, the valence band in bismuth compounds features hybridized Bi 6s and O 2p orbitals. beilstein-journals.orgnih.gov This hybridization increases the dispersion of the valence band, which enhances the mobility of the photogenerated holes and promotes the separation of the electron-hole pair. beilstein-journals.org However, the intrinsic efficiency of photocatalysis is often limited by the rapid recombination of these photogenerated electrons and holes, a process that releases energy as heat or light and prevents the charge carriers from reaching the catalyst surface to participate in chemical reactions. mdpi.com

Influence of Heterojunction Formation on Photocatalytic Efficiency

A primary strategy to suppress charge carrier recombination and enhance photocatalytic activity is the formation of heterojunctions, which are interfaces between two different semiconductor materials. nih.gov By carefully selecting materials with appropriate band alignments, these structures can create built-in electric fields that promote the spatial separation of electrons and holes, significantly extending their lifetime and availability for surface reactions. mdpi.comnih.gov

Several types of heterojunctions are employed in bismuth-based photocatalytic systems:

Type-II Heterojunction: In this configuration, the conduction and valence bands of one semiconductor are staggered relative to the other. This alignment drives photogenerated electrons to the material with the lower conduction band and holes to the material with the higher valence band, physically separating them across the interface. mdpi.com An example is the β-Bi₂O₃/Mn₃O₄ system, where the tight interface facilitates rapid charge separation and leads to excellent photocatalytic activity. mdpi.com

The construction of these interfaces has proven to be highly effective, often resulting in synergistic improvements in performance compared to the single-component materials.

Photocatalytic Efficiency of Bismuth-Based Heterojunctions

Photocatalyst SystemTarget PollutantPristine Material EfficiencyHeterojunction EfficiencyFold IncreaseReference
g-C₃N₄ / Bi₇O₉I₃Doxycycline hydrochloride~40% (Bi₇O₉I₃), ~15% (g-C₃N₄)~80%~2x vs Bi₇O₉I₃ mdpi.com
Bi₂Sn₂O₇ / Ag/Ag₃PO₄Rhodamine B~12% (Bi₂Sn₂O₇), ~23% (Ag₃PO₄)98.2%8.3x vs Bi₂Sn₂O₇ researchgate.net
BiOI / Layered TitanateMethylene Blue~7% (BiOI)~28%4x vs BiOI nih.gov

Bandgap Engineering and Light Absorption Enhancement

The efficiency of a photocatalyst is fundamentally linked to its ability to absorb light, which is determined by its electronic bandgap. Bandgap engineering involves modifying the electronic structure of a material to tune its light absorption properties, typically to utilize the abundant visible light portion of the solar spectrum. nih.gov Many bismuth-based semiconductors are advantageous in this regard, as they naturally possess bandgaps below 3.0 eV, making them responsive to visible light. beilstein-journals.org

Several advanced strategies are used for bandgap engineering in bismuth-containing materials:

Suppression of Lone-Pair Activity: The Bi³⁺ cation has a 6s²np⁰ electronic configuration, which results in a stereochemically active lone pair of electrons. In crystal structures with distorted coordination environments, this lone pair leads to a wider bandgap. acs.org A novel engineering approach involves placing the Bi³⁺ cation into a high-symmetry, centrosymmetric site, for instance, by substituting it for Y³⁺ in a host lattice. acs.org This high-symmetry environment deactivates the lone pair's stereochemical influence, which limits certain orbital interactions and results in a narrower bandgap and enhanced visible light absorption. acs.orgresearchgate.net

Doping and Alloying: The introduction of other elements into the host lattice is a well-established method for tuning the bandgap. Doping tin-lead perovskites with Bi³⁺ has been shown to lower the conduction band minimum, effectively narrowing the bandgap to allow for absorption in the infrared range. mdpi.com Similarly, creating alloys, such as GaBiₓAs₁₋ₓ, allows for precise control over the band structure and light absorption wavelength by simply adjusting the bismuth composition. rsc.orgarxiv.org

Control of Crystallite Size: In some systems, the bandgap can be influenced by the physical size of the nanocrystals. For materials like bismuth tungstate (B81510), a bathochromic (red) shift in the absorption edge, corresponding to a narrower bandgap, has been observed with an increase in particle and crystallite size. nih.gov

Examples of Bandgap Engineering in Bismuth-Containing Materials

Material SystemEngineering StrategyResulting Bandgap (eV)Key FindingReference
MAPbCl₃ PerovskiteBi³⁺ Doping2.62 (from 2.92)Downward shift of the conduction band minimum. mdpi.com
Bi₂YO₄XIsovalent substitution of Bi³⁺ onto high-symmetry Y³⁺ sitesNarrowed by 0.6–1.9 eVSuppression of Bi³⁺ lone-pair activity narrows the bandgap. acs.org
GaBiₓAs₁₋ₓ/GaAs NanowiresAlloying with BismuthTunable (absorbs 0.9-1.6 µm)Absorption wavelength is controlled by Bi composition. rsc.orgarxiv.org
Bi₂WO₆Increasing solvothermal reaction time (larger crystals)2.65 (from 2.87)Bandgap narrows as crystallite size increases. nih.gov

Decomposition Mechanisms of Bismuth(III) Gallate Materials

The thermal stability and decomposition pathway of Bismuth(III) gallate are critical parameters for its application, particularly in catalysis where elevated temperatures may be encountered. Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have elucidated the decomposition process.

For a Bismuth-gallate metal-organic framework (MOF), the decomposition occurs in distinct stages. The initial weight loss of approximately 10%, observed from room temperature up to 150 °C, is attributed to the release of physically adsorbed and coordinated water or solvent molecules from the porous structure. nih.gov The primary structural decomposition begins at higher temperatures, typically in the range of 260–350 °C. nih.gov This major weight loss corresponds to the breakdown of the organic gallate linker, leading to the collapse of the framework. nih.gov Other sources indicate that basic bismuth gallate has a decomposition temperature around 223 °C. chembk.com

While direct studies on the final solid-state products of pure bismuth gallate are limited, analysis of related compounds provides strong insight. The thermal decomposition of a mixed Bismuth/zirconium gallate complex yields bismuth(III) oxide (Bi₂O₃), zirconium(IV) oxide (ZrO₂), and elemental carbon (C) as the final solid products. chembk.compku.edu.cningentaconnect.com The decomposition of the organic gallate moiety is expected to release gaseous products, primarily carbon monoxide (CO) and carbon dioxide (CO₂). suvchemlaboratorychemicals.com The final solid residue for bismuth gallate is therefore expected to be bismuth(III) oxide and carbon.

Thermal Decomposition Stages of Bismuth Gallate MOF

Temperature Range (°C)EventAssociated Mass LossResulting ProductsReference
Room Temp. – 150Loss of adsorbed water/solvent molecules~10%H₂O(g) nih.gov
260 – 350Decomposition of the gallate linker and collapse of the frameworkSignificantBi₂O₃(s), C(s), CO(g), CO₂(g) nih.govchembk.compku.edu.cnsuvchemlaboratorychemicals.com

Applications in Advanced Materials Science

Ferroelectric Thin Film Development

Bismuth gallate (BiGaO3) has been identified as a promising lead-free ferroelectric material. sysu.edu.cn Theoretical predictions have suggested that it possesses excellent ferroelectric properties, sparking research into its synthesis and characterization in thin film form for applications in information storage and photovoltaic solar cells. google.com

The properties of ferroelectric thin films are intrinsically linked to their crystal structure and orientation, which are heavily influenced by the substrate upon which they are grown. mdpi.com For bismuth gallate (BiGaO3) thin films, successful growth has been achieved on several substrate materials, including Silicon (Si) and more complex heterostructures like LaNiO3/Si, Pt/TiO2/SiO2/Si, and Pt/Ti/SiO2/Si. google.com The choice of substrate is critical as it can induce strain and dictate the crystallographic orientation of the film, which in turn affects its ferroelectric performance. mdpi.comresearchgate.net Research has demonstrated that BiGaO3 films grown on these selected substrates exhibit a preferred orientation of (112). google.com This specific orientation is a key factor in achieving the desired electrical properties for device applications. The ability to grow these films on silicon-based substrates is particularly significant as it opens a pathway for integration into the microelectronics industry. google.com

The ferroelectric behavior of a material is directly correlated with its crystal symmetry, described by its space group and lattice constants. For BiGaO3 thin films prepared via a specific sol-gel method, the material crystallizes in the Pcca space group. google.com The lattice constants for this structure have been determined to be a=5.626 Å, b=5.081 Å, and c=10.339 Å. google.com This orthorhombic structure deviates from the ideal cubic perovskite structure, a distortion that is essential for the emergence of a spontaneous electric polarization, the hallmark of ferroelectricity.

Other studies using different synthesis techniques or investigating related compositions have reported different crystal structures. For instance, high-pressure synthesis can yield a pyroxene-like BiGaO3 with a Pcca space group but different lattice parameters (a = 5.4162(2) Å, b = 5.1335(3) Å, and c = 9.9369(5) Å). researchgate.net Theoretical studies have also explored a highly distorted tetragonal phase with a P4mm space group, which is predicted to have strong ferroelectric properties. researchgate.netsysu.edu.cn The variation in reported crystal structures underscores the sensitivity of BiGaO3's properties to synthesis conditions and composition, which in turn dictates its ferroelectric performance.

Table 1: Crystallographic Data for Bismuth Gallate (BiGaO3) Thin Films
ParameterValueReference
Molecular FormulaBiGaO3 google.com
Substrate MaterialsSi, LaNiO3/Si, Pt/TiO2/SiO2/Si, Pt/Ti/SiO2/Si google.com
Preferred Orientation(112) google.com
Space GroupPcca google.com
Lattice Constantsa = 5.626 Å google.com
b = 5.081 Å
c = 10.339 Å

Growth on Substrate Materials and Preferred Orientation

Metal-Organic Framework (MOF) Design for Porous Materials

Bismuth-based Metal-Organic Frameworks (Bi-MOFs), particularly those utilizing gallate or related linkers, have emerged as a significant class of porous materials. researchgate.netresearchgate.net Their appeal stems from the combination of bismuth's unique properties—such as its low toxicity, large ionic radius, and high affinity for oxygen and nitrogen atoms—with the structural versatility of organic linkers. researchgate.netacs.org

The design of robust and stable MOFs is paramount for their practical application. The fundamental design principle involves the self-assembly of metal ions or clusters, known as secondary building units (SBUs), with organic linkers. wikipedia.org In Bi-gallate MOFs, the Bi(III) ion acts as the metal node, and its strong affinity for the carboxylate and hydroxyl groups of the gallate linker forms stable coordination bonds. researchgate.netnih.gov

Key principles for ensuring robustness and chemical stability include:

Strong Coordination Bonds: The interaction between the soft Lewis acid Bi(III) center and the hard oxygen donors of the gallate linker leads to the formation of stable frameworks. researchgate.net

High Connectivity: The formation of extended, often three-dimensional, networks enhances the structural integrity of the MOF. The sustained polymeric chain of Bi-O clusters is a key feature that allows for flexible and robust architectural design. researchgate.net

Solvent and Environmental Stability: Gallate-based MOFs have demonstrated high stability against water and oxygen, which is crucial for real-world applications, especially in gas separation and catalysis. researchgate.netencyclopedia.pub The synthesis solvent can also influence the final structure, with different solvents yielding different periodicities and stabilities in bismuth gallate networks. rsc.org

A defining feature of MOFs is their high porosity and large surface area, which can be precisely tuned. encyclopedia.pubmdpi.com The control over these properties in bismuth gallate MOFs is achieved by manipulating the synthesis conditions and the nature of the building blocks. rsc.orgmdpi.com

The kinetic diameters of gas molecules like CO2 (3.3 Å) and CH4 (3.8 Å) are critical for separation applications. mdpi.come3s-conferences.org The aperture sizes of some gallate-based MOFs fall within the range of 3.47 Å to 3.69 Å, making them theoretically ideal for selectively capturing CO2 through molecular sieving. mdpi.come3s-conferences.org

Nitrogen sorption analysis is a standard technique to characterize the porosity of these materials. For a synthesized Bi-gallate MOF, a Type I isotherm was observed, which is characteristic of microporous materials. mdpi.com The analysis yielded a Brunauer–Emmett–Teller (BET) surface area of 31.58 m²/g and a total pore volume of 0.0135 cm³/g, quantifying the accessible internal space within the framework. mdpi.com

Table 2: Porosity Data for a Bi-gallate MOF
ParameterValueReference
Isotherm TypeType I mdpi.com
BET Surface Area31.58 m²/g mdpi.com
Maximum Pore Volume0.0135 cm³/g mdpi.com

Design Principles for Robust and Chemically Stable Frameworks

Photonic Material Development

Bismuth and gallate-containing compounds have shown significant promise in the development of advanced photonic materials, particularly for applications in infrared optics and nonlinear spectral broadening. mdpi.comresearchgate.net The unique electronic properties of bismuth contribute to high refractive indices and significant nonlinear optical effects, which are essential for creating devices like broadband light sources and optical amplifiers. mdpi.comresearchgate.net

A notable example is the development of lead-bismuth-gallate glass (PBG-08), which has been successfully used to fabricate photonic crystal fibers (PCFs). mdpi.com These fibers are engineered micro-structured optical fibers that allow for precise control over the propagation of light. The PBG-08 glass, with a composition including 10% Bi2O3 and 13% Ga2O3, possesses a high refractive index (greater than 2.0) and a high nonlinear refractive index (n2 = 4.3 × 10⁻¹⁹ m²/W). mdpi.com When used to create a PCF, this glass has enabled the generation of a two-octave spanning supercontinuum, a phenomenon where intense laser light is converted into a broad spectrum of light, in this case from 700 nm to 3000 nm. mdpi.com Such broadband sources are valuable for a wide range of applications, including spectroscopy, medical imaging, and telecommunications. researchgate.netnih.gov The development of these specialized glasses and fibers highlights the critical role of bismuth-gallate systems in advancing photonic technologies. mdpi.commdpi.com

Table 3: Composition and Properties of PBG-08 Photonic Glass
Component/PropertyValueReference
SiO240 mol% mdpi.com
PbO30 mol%
Bi2O310 mol%
Ga2O313 mol%
CdO7 mol%
Refractive Index> 2.0 mdpi.com
Nonlinear Refractive Index (n2)4.3 × 10⁻¹⁹ m²/W mdpi.com
Transmission Window500 nm - 4800 nm mdpi.com

Luminescence Mechanisms and Energy Transfer Processes

The luminescence in bismuth-activated gallates originates from the electronic transitions within the Bi³⁺ ion, which possesses a 6s² electron configuration. scirp.org The ground state is ¹S₀, and the lowest excited states arise from the 6s¹6p¹ configuration, which includes the triplet states ³P₀, ³P₁, and ³P₂ and the singlet state ¹P₁. researchgate.net

The primary absorption of energy, typically in the ultraviolet (UV) or near-UV region, excites an electron from the ¹S₀ ground state to the higher energy excited states, most commonly the ³P₁ and ¹P₁ states. researchgate.net The transition from ¹S₀ to ³P₁ is known as the A-band, while the transition to ¹P₁ is the C-band. rsc.org Following excitation, the ion undergoes non-radiative relaxation to the lowest excited state, typically the ³P₁ or ³P₀ level. The subsequent radiative decay from this relaxed state back to the ¹S₀ ground state produces the characteristic luminescence. researchgate.net The emission resulting from the ³P₁ → ¹S₀ transition is a common source of the visible light produced by these phosphors. chimicatechnoacta.ruresearchgate.net

The specific energy of these transitions, and thus the color of the emitted light, is highly sensitive to the local crystal field environment provided by the gallate host. rsc.org Factors such as the coordination number and the degree of covalency between the Bi³⁺ ion and the surrounding oxygen ligands influence the splitting of the energy levels. This sensitivity allows for the tuning of the emission wavelength by selecting different gallate host structures.

Energy transfer is a critical process that governs the efficiency and functionality of these materials. Two primary energy transfer mechanisms are of importance:

Host-to-Activator Energy Transfer: In many gallate phosphors, the host lattice itself can absorb excitation energy. For instance, in LaGaO₃:Bi³⁺, energy can be absorbed by the GaO₆ octahedral groups and then non-radiatively transferred to the Bi³⁺ ions, which then luminesce. chimicatechnoacta.ru The efficiency of this process depends on the spectral overlap between the host emission band and the Bi³⁺ absorption band. chimicatechnoacta.ru This host-sensitization is often a phonon-assisted process, becoming more efficient at higher temperatures. rsc.org

Ion-to-Ion Energy Transfer: When a gallate host is co-doped with Bi³⁺ and another ion (such as a rare-earth or transition metal ion), energy transfer can occur between them. Bi³⁺ can act as a sensitizer (B1316253) , absorbing energy and transferring it to an activator ion. For example, in LaGaO₃ co-doped with Bi³⁺ and Cr³⁺, an efficient energy transfer from Bi³⁺ to Cr³⁺ has been observed, leading to a tunable emission from blue (Bi³⁺) to red (Cr³⁺), potentially producing magenta light. scispace.com Similarly, in ZnGa₂O₄ co-doped with Bi³⁺ and Eu³⁺, energy transfer from Bi³⁺ to Eu³⁺ enhances the red emission from the Eu³⁺ ions. researchgate.net The mechanism for this resonance-type energy transfer can often be described by Dexter's theory and is typically dominated by dipole-dipole or dipole-quadrupole interactions. researchgate.net

Design of Bismuth-Activated Phosphors

The design of efficient and color-tunable bismuth-activated phosphors involves the strategic selection of a host lattice and the careful control of dopant concentrations. Gallate compounds are particularly promising hosts due to their stable crystal structures and favorable chemical properties. optica.org

Host Lattice Selection: The choice of the gallate host is crucial as it dictates the local environment of the Bi³⁺ ion, thereby influencing its luminescence characteristics. Perovskite-structured gallates like LaGaO₃ and garnet-structured gallates such as Y₃Ga₅O₁₂ (YGG) are common choices. researchgate.netchimicatechnoacta.ru In LaGaO₃:Bi³⁺, the Bi³⁺ ions substitute the La³⁺ sites, resulting in a strong blue emission. chimicatechnoacta.ruscispace.com In contrast, Bi³⁺ doping into strontium gallate (Sr₃Ga₄O₉) can produce new emission bands in the green and red spectral regions. rsc.org The structural characteristics of the host, such as the size and symmetry of the cation site where Bi³⁺ substitution occurs, directly impact the emission energy.

Co-doping and Color Tuning: A powerful design strategy is the co-doping of the gallate host with Bi³⁺ and another luminescent ion to achieve color tunability or to produce white light. By controlling the energy transfer between the sensitizer (Bi³⁺) and the activator (e.g., Cr³⁺, Eu³⁺, Sm³⁺), the emission color can be precisely controlled. scirp.orgscispace.comresearchgate.net In the LaGaO₃:Bi³⁺, Cr³⁺ system, increasing the Cr³⁺ concentration leads to a decrease in the Bi³⁺ blue emission and an increase in the Cr³⁺ red emission, with the color shifting from blue to magenta. scispace.com The efficiency of this energy transfer can be quantified and has been calculated to be as high as 55% in this system. scispace.com This approach provides a flexible method for designing phosphors for specific applications, such as white light-emitting diodes (WLEDs). researchgate.netresearchgate.net

Interactive Data Table: Luminescent Properties of Bismuth-Activated Gallate Phosphors

Host MaterialActivator(s)Excitation Peak (nm)Emission Peak (nm)Emission ColorReference
LaGaO₃Bi³⁺309375Blue chimicatechnoacta.ru
LaGaO₃Bi³⁺, Cr³⁺311374 (Bi³⁺), 740 (Cr³⁺)Blue to Magenta scispace.com
Sr₃Ga₄O₉Bi³⁺250530 (Green), 680 (Red)Green/Red rsc.org
Y₃Ga₅O₁₂Bi³⁺~290-320 (band)UV-B RegionUV researchgate.net
ZnGa₂O₄Bi³⁺, Eu³⁺~315430 (Bi³⁺), 616 (Eu³⁺)Blue/Red researchgate.net

Environmental Applications and Interactions

Adsorption Mechanisms of Environmental Pollutants

Bismuth gallate and related bismuth compounds have demonstrated considerable potential for the removal of environmental pollutants through adsorption. The mechanisms behind this process are often complex, involving a combination of physical and chemical interactions.

Sequestration of Specific Contaminants (e.g., Technetium-99, Iodine-129, Hexavalent Chromium, Uranium)

Bismuth-based materials are recognized for their high affinity for a range of contaminants, making them suitable for in situ subsurface remediation. researchgate.net Layered crystalline structures within these materials offer electronic and spatial flexibility, allowing them to accommodate various negatively charged species. researchgate.net This characteristic is particularly beneficial for sequestering recalcitrant contaminants found at nuclear processing sites. researchgate.net

Technetium-99 (⁹⁹Tc) and Iodine-129 (¹²⁹I): Bismuth oxyhydroxides, which can be precursors or related structures to bismuth gallate, have shown the ability to sequester pertechnetate (B1241340) (TcO₄⁻) and iodate (B108269) (IO₃⁻), the common forms of ⁹⁹Tc and ¹²⁹I in aerobic environments. researchgate.netresearchgate.net The sequestration mechanism for pertechnetate can involve anion exchange or outer-sphere complexation. rsc.org For iodine, bismuth can react to form stable compounds like BiI₃ or bismuth oxyiodides. nih.gov The effectiveness of bismuth-based materials in capturing radioactive iodine is a significant area of research. nih.govosti.gov

Hexavalent Chromium (Cr(VI)): Hexavalent chromium, a toxic and carcinogenic pollutant, can be removed from contaminated soil and water through reduction to the less harmful trivalent chromium (Cr(III)). nih.gov While specific studies on bismuth gallate for Cr(VI) sequestration are emerging, related bismuth compounds like bismuth oxybromide (BiOBr) have been used in heterostructures to enhance the photocatalytic reduction of Cr(VI). mdpi.com The adsorption of Cr(VI) is often an initial step before its reduction. mdpi.com The use of gallic acid, a component of bismuth gallate, has been explored for modifying materials to enhance the removal of bismuth ions, suggesting a strong interaction potential. rsc.org Epigallocatechin gallate has also been studied for its ability to reduce hexavalent chromium in aqueous solutions. rsc.org

Uranium: Bismuth-containing materials have been noted in studies on uranium mobility in sediments. pnnl.gov The sequestration of uranium can occur through various mechanisms, including the formation of stable uranium minerals and sorption onto material surfaces. pnnl.govnih.gov While direct studies on bismuth gallate for uranium sequestration are not extensive, the known affinity of bismuth compounds for actinides suggests potential applications. americanelements.com

ContaminantCommon Form in EnvironmentSequestration Mechanism with Bismuth-based Materials
Technetium-99Pertechnetate (TcO₄⁻)Anion exchange, outer-sphere complexation researchgate.netrsc.org
Iodine-129Iodate (IO₃⁻), Iodide (I⁻)Formation of BiI₃, BiₓOᵧIₙ, anion exchange researchgate.netnih.gov
Hexavalent ChromiumChromate (CrO₄²⁻)Adsorption followed by photocatalytic reduction to Cr(III) nih.govmdpi.com
UraniumUranyl (UO₂²⁺)Sorption, formation of stable uranium-bismuth phases rsc.orgpnnl.gov

Interaction with Organic Pollutants in Wastewater

The presence of organic pollutants in wastewater is a major environmental concern. nih.govrsc.org Bismuth gallate, particularly in the form of metal-organic frameworks (MOFs), can interact with and remove these pollutants. researchgate.netrsc.org The porous structure and active sites within these materials facilitate the adsorption of organic molecules. researchgate.net The interaction is often a precursor to photocatalytic degradation. researchgate.net Bismuth-based materials, in general, are being extensively reviewed for their role in removing both organic and inorganic pollutants from wastewater. nih.gov

Photocatalytic Degradation of Environmental Contaminants

Photocatalysis is a promising technology for breaking down harmful environmental pollutants into less toxic substances. beilstein-journals.orgsemanticscholar.org Bismuth-based materials, including bismuth gallate, are effective photocatalysts due to their favorable electronic and structural properties. beilstein-journals.orgresearchgate.net

Degradation of Organic Dyes and Pharmaceutical Pollutants

Bismuth-based photocatalysts have shown great efficacy in degrading persistent organic pollutants like textile dyes and pharmaceuticals. nih.govbeilstein-journals.orgsemanticscholar.org

Organic Dyes: Bismuth gallate (Bi-GA) has been incorporated into composite materials for the photocatalytic treatment of dyes like Rhodamine-B (RhB). researchgate.net In one study, a polyurethane/Bi-GA composite was developed for this purpose. researchgate.net The high adsorption capacity of the material for the dye, coupled with the dye acting as a sensitizer (B1316253), enhances the utilization of sunlight for degradation. researchgate.net Other bismuth-based materials, such as Bi₂S₃/Bi₄O₇ heterostructures, have also demonstrated high efficiency in degrading RhB under visible light. beilstein-journals.org

Pharmaceutical Pollutants: The contamination of water bodies with residual pharmaceuticals is a significant global issue. nih.gov Bismuth-based photocatalysts, such as bismuth tungstate (B81510) (Bi₂WO₆), have been effectively used for the degradation of various pharmaceuticals, including antibiotics. nih.gov The mechanisms often involve the generation of reactive oxygen species that break down the complex drug molecules. semanticscholar.org While specific data on bismuth gallate for pharmaceutical degradation is still developing, its photocatalytic potential suggests it could be a viable candidate for such applications.

Pollutant TypeExampleBismuth-based MaterialDegradation Efficiency/Observation
Organic DyeRhodamine-B (RhB)Polyurethane/Bismuth Gallate (PUA/Bi-GA)Enhanced removal due to high adsorption and dye sensitization researchgate.net
Organic DyeRhodamine-B (RhB)Bi₂S₃/Bi₄O₇96.3% oxidation rate after four cycles beilstein-journals.org
PharmaceuticalAntibioticsBismuth Tungstate (Bi₂WO₆)Effective degradation under visible light nih.gov

Water Splitting Applications

Photocatalytic water splitting to produce hydrogen is a key technology for clean energy. Bismuth-based nanomaterials are being explored for this purpose due to their suitable bandgaps and photo-stability. researchgate.net The process involves the generation of electron-hole pairs upon light absorption, which then drive the reduction of water to hydrogen and its oxidation to oxygen. researchgate.net While research in this area is ongoing, the fundamental photocatalytic properties of bismuth compounds, including bismuth gallate, make them promising candidates for water splitting applications. researchgate.net

Interaction with Natural Organic Matter

Natural organic matter (NOM), such as humic and fulvic acids, is ubiquitous in soil and water environments. Bismuth(III) has been shown to form exceptionally strong complexes with NOM. nih.gov Studies have demonstrated that over 99% of added bismuth(III) can bind to organic soil material, even at a low pH of 1.2. nih.gov Extended X-ray absorption spectroscopy (EXAFS) data suggests that bismuth(III) binds to soil organic matter as a dimeric Bi³⁺ complex, where a carboxylate group bridges two Bi³⁺ ions, leading to significant structural stability. nih.gov This strong binding affinity was also observed with Suwannee River fulvic acid (SRFA), which was capable of dissolving a large amount of metallic bismuth. nih.gov These findings indicate that in natural environments, bismuth(III) is highly likely to be associated with natural organic matter in soils, sediments, and water. nih.gov This interaction has important implications for the environmental fate and transport of bismuth and any associated contaminants.

Complexation with Humic and Fulvic Acids

The interaction between Bismuth(III) and natural organic matter, such as humic and fulvic acids, is characterized by the formation of exceptionally strong complexes. acs.orgslu.se These acids are ubiquitous in soils, sediments, and natural waters, and their abundant functional groups, primarily carboxylic and phenolic groups, readily bind with metal ions. tandfonline.comresearchgate.netmdpi.com

Research demonstrates that Bismuth(III) binds tenaciously to organic soil material. In batch experiments, over 99% of added Bismuth(III) was bound to the solid organic phase, even at a low pH of 1.2. acs.orgslu.se This strong affinity suggests that in most soil and water environments, dissolved Bismuth(III) will be predominantly associated with natural organic matter. acs.orgslu.se The solubility of bismuth in the presence of soil-derived dissolved organic matter (DOM) and humic acids (HA) is pH-dependent. tandfonline.com For instance, humic acids extracted under acidic conditions tend to solubilize bismuth more effectively in the acidic range, whereas HA extracted at alkaline pH shows preferential solubilization at neutral to alkaline pH. tandfonline.com This behavior is linked to the dissociation of the acidic functional groups on the humic substances. tandfonline.com

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy data reveal that Bismuth(III) likely binds to soil organic matter as a dimeric Bi³⁺ complex. In this structure, a single carboxylate group bridges two Bi³⁺ ions, contributing to the remarkable stability of the complex. acs.orgslu.seresearchgate.net This strong complexation was further validated in experiments with Suwannee River Fulvic Acid (SRFA), which was found to dissolve 16.5 mmol of bismuth per gram of carbon, a capacity that far exceeds the carboxylic acid group density of the fulvic acid itself. acs.orgslu.se

Table 1: Bismuth(III) Binding to Organic Soil Material

Data from batch experiments showing the percentage of Bismuth(III) bound to an organic soil sample at different initial concentrations and equilibration times.

Initial Bi(III) Conc. (mmol/L)Equilibration TimePercentage of Bi(III) BoundReference
0.124 hours>99% acs.org
0.130 days>99% acs.org
1.024 hours>94% acs.org
1.030 days>94% acs.org

Long-term Environmental Stability and Speciation

The long-term environmental fate of Bismuth(3+)gallate is primarily governed by the high stability of complexes formed between Bismuth(III) and components of the soil and sediment matrix. The exceptionally strong binding to natural organic matter indicates that bismuth is likely to be immobile and persist in the organic layers of soils and sediments. acs.orgslu.se

A long-term equilibration experiment lasting two years was conducted to study the capacity of Suwannee River Fulvic Acid (SRFA) to enhance the solubility of metallic bismuth. acs.orgslu.se This study provides insight into the long-term behavior of bismuth in organic-rich environments, confirming the formation of stable, dissolved bismuth-organic complexes. acs.org The speciation of bismuth in these environments is dominated by these organometallic complexes. acs.orgslu.se

The structural nature of these interactions points to a high degree of stability. The formation of a dimeric Bi³⁺ complex, where two bismuth ions are bridged by a carboxylate group from the organic matter, creates a uniquely stable configuration that ensures the long-term sequestration of bismuth. acs.orgslu.seresearchgate.net While this compound itself may decompose, with the potential for hazardous decomposition products like bismuth oxide under thermal stress, in typical soil and water environments, the bismuth ion will preferentially form these highly stable complexes with humic and fulvic acids. cymitquimica.com This strong association with natural organic matter is the defining characteristic of its long-term environmental speciation, leading to its accumulation in organic-rich compartments of the environment. acs.orgslu.se

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Pathways

The synthesis of bismuth gallate structures is an area ripe for innovation, with current methods laying the groundwork for more controlled and diverse architectural outcomes. Traditional synthesis involves the reaction of a bismuth salt, like bismuth nitrate (B79036), with gallic acid. researchgate.netrsc.org Recent advancements have demonstrated that the choice of solvent is a critical parameter influencing the final structure. For instance, solvothermal synthesis using methanol (B129727) as a solvent yields new crystalline phases, including a flexible 3-periodic metal-organic framework (MOF) that can transform into a layered 2-periodic coordination polymer over extended reaction times. researchgate.netrsc.orgrsc.org In contrast, using ethanol (B145695) as the solvent leads only to the formation of the MOF phase. researchgate.netrsc.org

Further research is needed to explore a wider range of solvents, including ionic liquids and deep eutectic solvents, which could unlock unprecedented structural topologies and properties. Mechanochemical synthesis, a solvent-free or low-solvent method, has also been successfully applied to produce bismuth gallate, offering a greener and potentially more scalable route compared to traditional solution-based methods. rsc.org Future work should focus on optimizing these mechanochemical processes, exploring liquid-assisted grinding (LAG) to systematically screen for new phases.

Another promising avenue is the use of alternative precursors. While bismuth nitrate and bismuth oxide are common starting materials, investigating other bismuth sources, such as bismuth oxohydroxonitrate, could provide different reaction kinetics and pathways to novel structures. yihuipharm.comsibran.ru The development of synthetic protocols that allow for precise control over particle size, morphology, and crystallinity remains a key challenge, as these parameters are crucial for many advanced applications. yihuipharm.comresearchgate.net

Advanced Characterization Techniques for Dynamic Processes

The structural elucidation of bismuth gallate compounds has historically been challenging due to their tendency to form nanocrystalline powders with poor solubility, which are not amenable to standard single-crystal X-ray diffraction. chemistryviews.org A significant breakthrough came with the application of advanced electron diffraction techniques. Specifically, continuous rotation electron diffraction (3DED) has been instrumental in solving the elusive crystal structures of bismuth subgallate and its solvothermally synthesized derivatives, even from nanocrystals. researchgate.netrsc.orgchemistryviews.org This technique, especially when combined with cryogenic methods to mitigate beam damage to sensitive samples, represents a vital tool for future structural analysis. chemistryviews.org

Beyond static structure determination, a major challenge lies in characterizing the dynamic processes that these materials undergo. For example, the flexible bismuth gallate MOF exhibits a "breathing effect," a structural transformation upon guest molecule adsorption/desorption or temperature changes. rsc.orgdiva-portal.orgdiva-portal.org Future research must employ in situ characterization techniques to probe these dynamic behaviors in real-time. In situ variable-temperature powder X-ray diffraction (PXRD) and spectroscopic methods can provide invaluable insights into the mechanisms of structural flexibility and phase transformations. researchgate.netrsc.org

For amorphous or glass-based bismuth gallate materials, laser-induced ionization time-of-flight mass spectroscopy (LITOF-MS) has proven effective for observing the intermediate-range structural units (mesounits). researchgate.net Further application and refinement of such mass spectrometric techniques, coupled with spectroscopic methods like Raman and solid-state NMR, will be essential for building a comprehensive structural picture of both crystalline and amorphous phases.

Predictive Modeling and Computational Design of New Architectures

Computational modeling is poised to become an indispensable tool for accelerating the discovery and design of new bismuth gallate architectures with tailored properties. Current computational work has been preliminary, including MOPAC calculations to assess the stability of bismuth gallate fragments observed in mass spectroscopy. researchgate.net The future lies in the application of more sophisticated and predictive modeling techniques.

Density Functional Theory (DFT) calculations can be employed to predict the formation energies of hypothetical structures, guiding synthetic efforts toward the most promising and stable architectures. acs.org DFT can also elucidate the electronic structure of these materials, which is fundamental to understanding their catalytic and photocatalytic properties. acs.org For instance, modeling can help identify defect structures, such as oxygen vacancies or interstitial atoms, and predict their influence on material performance. acs.org

A significant unresolved challenge is the accurate prediction of crystal structures from their constituent components (crystal structure prediction). As computational power and algorithmic efficiency improve, it may become feasible to predict the diverse coordination networks that can form between bismuth(3+) and gallate ligands under different synthetic conditions. diva-portal.orgdiva-portal.org Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of flexible frameworks, the diffusion of guest molecules within porous structures, and the mechanical stability of new materials, providing insights that are often difficult to obtain experimentally. srce.hr This predictive capability will be crucial for designing new bismuth gallate-based systems for specific applications, such as drug delivery or gas separation. srce.hr

Table 1: Computational Modeling Techniques and Their Future Applications for Bismuth(3+)gallate
Modeling TechniqueCurrent Application/StatusFuture Research DirectionPotential Impact
MOPAC (Semi-empirical)Preliminary calculations of fragment stability. researchgate.netSystematic screening of potential ligand modifications and their effect on cluster stability.Rapidly identify promising building blocks for new materials.
Density Functional Theory (DFT)Used to understand defects and electronic structure in other Bi-based materials. acs.orgPredicting formation energies of new bismuth gallate phases; modeling electronic band structures for photocatalysis; understanding reaction mechanisms at catalytic sites.Guide synthetic chemistry towards targeted structures with desired electronic properties.
Molecular Dynamics (MD)General application in nanoparticle drug delivery systems. srce.hrSimulating the "breathing" effect in flexible MOFs; modeling the adsorption and diffusion of pollutants for remediation applications; studying the interaction with biological membranes.Elucidate dynamic processes and guest-host interactions at the molecular level.
Crystal Structure PredictionLargely unexplored for bismuth gallate systems.Developing protocols to predict novel, stable bismuth gallate coordination polymers and MOFs from first principles.Accelerate the discovery of new materials with unique network topologies.

Exploration of New Catalytic Transformations and Mechanisms

The catalytic potential of this compound is an emerging area with considerable scope for expansion. Bismuth compounds are attractive as catalysts due to their low cost and low toxicity. rsc.org Recent studies have shown that a layered bismuth gallate coordination polymer can act as a stable Lewis acid catalyst. researchgate.netrsc.orgrsc.org It demonstrates efficient and regioselective conversion in the ring-opening reaction of styrene (B11656) oxide, indicating the presence of accessible open metal sites which are crucial for catalysis. researchgate.netrsc.orgrsc.org

A primary future research direction is to expand the range of catalytic transformations beyond this initial example. The Lewis acidic bismuth sites could potentially catalyze a variety of organic reactions, such as Friedel-Crafts acylations, aldol (B89426) condensations, and cycloadditions. The unresolved challenge is to understand the nature of the active sites and the reaction mechanisms in detail. Combining kinetic studies with in situ spectroscopy and computational modeling will be key to elucidating the catalytic cycle.

Furthermore, the synergy between the bismuth cation and the gallate ligand, which contains redox-active hydroquinone (B1673460) moieties, has not yet been fully exploited. This suggests the potential for developing bifunctional or redox catalysts. Research should explore the possibility of bismuth gallate materials catalyzing oxidation or reduction reactions, potentially activated by light (photocatalysis) or heat. The synthesis of related bimetallic compounds, such as bismuth/zirconium gallate used in propellant combustion, points towards another avenue where tuning the composition can modulate catalytic activity for specific high-energy applications. pku.edu.cn

Expanding Environmental Remediation Capabilities

Bismuth-based materials are gaining significant attention for environmental applications due to their stability and low toxicity. yihuipharm.com Bismuth subgallate has demonstrated utility in water treatment processes, where it can remove heavy metals and organic pollutants through its adsorption capabilities. yihuipharm.com The future of bismuth gallate in this field lies in designing materials with enhanced capacity, selectivity, and reusability.

The development of high-surface-area bismuth gallate structures, such as the MOFs and other porous coordination polymers, is a key strategy. researchgate.netdiva-portal.org These materials could act as superior sorbents for a wide range of environmental contaminants, including industrial dyes, pesticides, and pharmaceutical pollutants. diva-portal.orgdiva-portal.orgresearchgate.net A major challenge is to understand the adsorption mechanisms—whether it is physisorption, chemisorption, or ion exchange—and how the surface chemistry can be tuned to target specific pollutants.

Another exciting frontier is the development of bismuth gallate-based photocatalysts for the degradation of persistent organic pollutants. researchgate.netrsc.org The electronic structure of bismuth-based semiconductors can often be tuned to absorb visible light, making them suitable for solar-driven remediation processes. researchgate.net Research should focus on synthesizing bismuth gallate nanomaterials and composites to optimize their optoelectronic properties and photocatalytic efficiency. Investigating the generation of reactive oxygen species (ROS) and the degradation pathways of various pollutants will be crucial for practical implementation. The integration of bismuth gallate into filtration membranes or other reactor systems presents a path toward developing robust, real-world water purification technologies. yihuipharm.com

Table 2: Research Directions in Environmental Remediation using Bismuth Gallate
Application AreaCurrent FindingUnresolved ChallengeFuture Research Focus
Adsorption of PollutantsBismuth subgallate shows adsorption capabilities for heavy metals and organic pollutants. yihuipharm.comImproving selectivity and capacity; understanding adsorption mechanisms.Synthesis of high-surface-area MOFs; studying kinetics and isotherms for various pollutants; material regeneration studies.
Photocatalytic DegradationRelated Bi-based nanomaterials show photocatalytic activity. researchgate.netresearchgate.netrsc.orgEnhancing visible-light activity and quantum efficiency for bismuth gallate itself.Fabrication of bismuth gallate nanocomposites; mechanistic studies of pollutant degradation; reactor design for continuous flow systems.
Removal of Pharmaceutical PollutantsRelated bismuth ellagate MOF shows promise for capturing pharmaceuticals. diva-portal.orgdiva-portal.orgBroadening the scope to different classes of pharmaceuticals; performance in complex water matrices.Testing against a wider range of drug molecules; investigating competitive adsorption; pilot-scale testing with real wastewater.

Integration into Multifunctional Material Systems

The unique combination of properties inherent in this compound—including its stability, potential for porosity, and the functional nature of its components—makes it an excellent candidate for integration into multifunctional material systems. yihuipharm.com Beyond its use as a standalone compound, future research will increasingly focus on creating hybrid and composite materials where bismuth gallate provides a specific function within a larger, more complex system.

One promising area is in advanced coatings. The reported corrosion resistance of bismuth subgallate suggests its potential as an anti-corrosion additive in protective paints and coatings. yihuipharm.com Further research is needed to formulate and test these coatings under various environmental conditions. In electronics, bismuth-based materials are known for their interesting dielectric and photoelectric properties. yihuipharm.comresearchgate.net Exploring the synthesis of thin films of bismuth gallate and characterizing their electronic and optical properties could open doors to applications in sensors or optoelectronic devices.

The creation of multifunctional host-guest systems is another key direction. Porous bismuth gallate frameworks could be loaded with other active species, such as drug molecules for controlled release, or quantum dots for luminescent sensing applications. The development of bismuth gallate glasses doped with rare-earth elements like holmium or praseodymium for near-IR emitting applications in lasers and optical amplifiers is an existing example of this approach. capes.gov.brdntb.gov.ua A significant challenge will be to ensure compatibility between the host framework and the guest species and to control the interactions between them to achieve the desired synergistic function. This integration into more complex systems represents the ultimate step in leveraging the versatile chemistry of this compound for next-generation technologies.

Q & A

Basic Research Questions

Q. What are the established mechanochemical synthesis protocols for Bismuth(III) gallate?

  • Methodological Answer : Bismuth(III) gallate can be synthesized via mechanochemical grinding using a vibration-type ball mill (e.g., InSolido Technologies IST500) with stainless steel jars (10–25 mL) and hardened steel balls (7–10 mm diameter). Key steps include:

  • Neat grinding : Direct solid-state reaction of Bi₂O₃ with gallic acid (HGall).
  • Liquid-assisted grinding (LAG) : Addition of distilled water to enhance reactivity and crystallinity.
  • Ionic salt catalysts : Use of NH₄NO₃ or KNO₃ to accelerate reaction kinetics and improve phase purity .
    • Validation : PXRD patterns and Raman spectra are compared to commercial standards to confirm structural identity. TGA ensures thermal stability and absence of solvent residues .

Q. Which characterization techniques are essential for confirming the purity and structure of Bismuth(III) gallate?

  • Methodological Answer : A multi-technique approach is critical:

  • PXRD : Identifies crystalline phases and detects impurities (e.g., unreacted Bi₂O₃).
  • Raman spectroscopy : Confirms chemical bonding integrity, distinguishing structural rearrangements from chemical changes.
  • TGA : Assesses thermal stability and hydration/dehydration behavior.
  • Rietveld refinement : Quantifies phase purity and lattice parameters .
    • Example : Mechanochemically synthesized Bismuth(III) gallate showed no precursor residues in PXRD, and Raman spectra matched known frameworks, validating its purity .

Q. What are the known medical applications of Bismuth(III) gallate based on recent studies?

  • Methodological Answer : Bismuth(III) gallate is explored for:

  • Antimicrobial activity : Inhibition of Helicobacter pylori and SARS-CoV-2 replication via interaction with viral proteases.
  • Drug delivery : Potential as a porous framework for targeted release, leveraging its structural flexibility upon hydration .
    • Mechanism : Low toxicity and high biocompatibility make it suitable for gastrointestinal therapeutics and antiviral coatings .

Advanced Research Questions

Q. How can researchers resolve discrepancies between PXRD and Raman spectroscopy data when analyzing Bismuth(III) gallate structures?

  • Methodological Answer : Contradictory PXRD (structural) and Raman (chemical) data indicate non-chemical structural changes, such as hydration-induced framework rearrangements. To resolve:

  • Controlled hydration experiments : Expose samples to varying humidity and monitor PXDR shifts.
  • Pair distribution function (PDF) analysis : Resolves short-range order differences undetected by Bragg diffraction .
    • Case Study : Bismuth citrate exhibited identical Raman spectra but distinct PXRD patterns due to water-induced porosity, confirmed via TGA mass loss analysis .

Q. What role do ionic salts play in optimizing the mechanochemical synthesis of Bismuth(III) gallate?

  • Methodological Answer : Ionic salts (e.g., NH₄NO₃) act as catalysts by:

  • Lowering activation energy : Facilitating proton transfer between Bi₂O₃ and gallic acid.
  • Enhancing crystallinity : Reducing amorphous byproducts via ion-milling effects.
    • Experimental Design : Systematic screening of salt types (nitrates vs. chlorides) and molar ratios (5–20 mol%) is recommended to optimize yield and reaction time .

Q. What strategies are recommended for investigating the porous framework potential of Bismuth(III) gallate in drug delivery systems?

  • Methodological Answer :

  • Gas adsorption studies : Use N₂ or CO₂ isotherms to quantify surface area and pore size distribution.
  • Drug-loading assays : Incubate Bismuth(III) gallate with model drugs (e.g., doxorubicin) and monitor release kinetics under physiological conditions.
  • In silico modeling : Molecular dynamics simulations predict host-guest interactions and stability in aqueous environments .
    • Research Gap : The structural basis of hydration-induced porosity remains unresolved, necessitating single-crystal X-ray diffraction studies .

Data Contradiction Analysis

  • Key Challenge : Discrepancies in reported bioactivity (e.g., antiviral vs. no effect) may arise from:
    • Synthetic variability : Differences in grinding time, precursor ratios, or hydration history.
    • Solution : Standardize synthesis protocols (e.g., fixed LAG solvent volume, 60-minute grinding) and validate bioactivity across multiple batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.